Salbutamol-d9 (acetate)
Description
BenchChem offers high-quality Salbutamol-d9 (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salbutamol-d9 (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
308.42 g/mol |
IUPAC Name |
acetic acid;4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3; |
InChI Key |
FNSZTAIRFCUOBB-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O.CC(=O)O |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Salbutamol-d9 (acetate) and its chemical structure
An In-Depth Technical Guide to Salbutamol-d9 (acetate)
Introduction
Salbutamol-d9 (acetate), also known as Albuterol-d9 (acetate), is the deuterium-labeled form of Salbutamol.[1] It serves as a critical analytical tool, primarily utilized as an internal standard for the quantification of Salbutamol in biological matrices through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques.[2] The stable, heavy isotopes of hydrogen (deuterium) incorporated into the molecule allow it to be distinguished from the unlabeled analyte by its mass, without significantly altering its chemical and physical properties.[3] This ensures similar behavior during sample preparation and chromatographic separation, making it an ideal internal standard for therapeutic drug monitoring, pharmacokinetic studies, and anti-doping analyses.[3][4][5]
The parent compound, Salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][6] It functions by relaxing the smooth muscle of the airways.[1]
Chemical Structure and Properties
Salbutamol-d9 (acetate) is the acetate salt of Salbutamol where nine hydrogen atoms on the tert-butyl group have been replaced by deuterium.[2][7] This isotopic labeling results in a mass shift that is readily detectable by mass spectrometry.
-
Formal Name: α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate[2]
-
Synonyms: (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate salt, DL-Salbutamol-d9 acetate[2][7]
-
Chemical Formula: C₁₃D₉H₁₂NO₃ · C₂H₄O₂[7]
The structural formula of Salbutamol-d9 is provided below, indicating the positions of the deuterium atoms.
Caption: Chemical structure of Salbutamol-d9.
Quantitative Data
The key quantitative properties of Salbutamol-d9 (acetate) are summarized in the table below. This data is essential for its application in analytical methodologies.
| Property | Value | Source(s) |
| CAS Number | 1781417-68-2, 1173021-73-2 | [1][2] |
| Molecular Weight | 308.42 g/mol | [7] |
| Molecular Formula | C₁₃D₉H₁₂NO₃ · C₂H₄O₂ | [7] |
| Purity (Deuterated Forms) | ≥99% (d₁-d₉) | [2] |
| Parent Compound [M+H]⁺ | m/z 240.2 | [8][9] |
| Parent Compound Product Ion | m/z 148.1 | [8] |
| Deuterated Compound [M+H]⁺ | m/z 249.4 (inferred) | |
| Deuterated Product Ion | m/z 157.1 (inferred) |
Experimental Protocols
Salbutamol-d9 (acetate) is predominantly used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for the determination of Salbutamol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of Salbutamol in human plasma using Salbutamol-d9 as an internal standard.
1. Materials and Reagents:
-
Salbutamol reference standard
-
Salbutamol-d9 (acetate) internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water[4]
-
Ammonium acetate[8]
-
Ethyl acetate (for extraction)[8]
-
Human plasma (blank)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Salbutamol-d9 (acetate) working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
-
For calibration standards and quality controls, add the corresponding spiking solutions of Salbutamol.
-
Vortex mix for 30 seconds.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex mix vigorously for 2 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 30:70 acetonitrile:5 mM ammonium acetate) and vortex.[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][10]
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[8][11]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (30:70, v/v).[8]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[9]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Salbutamol Transition: m/z 240.2 → 148.1[8]
-
Salbutamol-d9 Transition: m/z 249.4 → 157.1 (inferred)
-
4. Data Analysis:
-
Integrate the peak areas for both Salbutamol and Salbutamol-d9 for each sample.
-
Calculate the peak area ratio (Salbutamol/Salbutamol-d9).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic receptor signaling cascade initiated by Salbutamol.
Bioanalytical Workflow Using Salbutamol-d9
The following diagram illustrates a typical workflow for the quantification of Salbutamol in a biological sample using Salbutamol-d9 (acetate) as an internal standard.
Caption: Workflow for bioanalytical quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Salbutamol-(tert-butyl-d9) acetate VETRANAL , analytical standard 1173021-73-2 [sigmaaldrich.com]
- 8. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. auctoresonline.org [auctoresonline.org]
Physical and chemical properties of Salbutamol-d9 (acetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Salbutamol-d9 (acetate), a deuterated analog of the widely-used bronchodilator, Salbutamol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of key biological pathways and analytical workflows.
Core Physical and Chemical Properties
Salbutamol-d9 (acetate) is a stable, isotopically labeled form of Salbutamol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based quantification assays.[1][2][3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of Salbutamol-d9 (acetate) and its non-deuterated counterpart for comparative purposes.
Table 1: General and Chemical Properties
| Property | Salbutamol-d9 (acetate) | Salbutamol |
| Chemical Name | α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
| Synonyms | (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate, DL-Salbutamol-d9 acetate | Albuterol, Ventolin, Proventil |
| Molecular Formula | C₁₃H₁₂D₉NO₃ · C₂H₄O₂ | C₁₃H₂₁NO₃ |
| Molecular Weight | 308.42 g/mol [4][5] | 239.31 g/mol [6] |
| CAS Number | 1781417-68-2 | 18559-94-9[6] |
| Appearance | White to off-white crystalline solid[6] | White to off-white crystalline solid[6] |
| Purity | ≥99% deuterated forms (d₁-d₉)[3] | ≥98% |
Table 2: Physical Properties
| Property | Value (Salbutamol) | Notes |
| Melting Point | 157-158 °C | Isotopic labeling is not expected to significantly alter the melting point. |
| Boiling Point | 433.5 °C at 760 mmHg (estimated) | |
| Solubility | ||
| Water | Slightly soluble[3] | |
| Methanol | Slightly soluble[3] | |
| Ethanol | ~10 mg/mL[7] | Data for non-deuterated Salbutamol. |
| DMSO | ~5 mg/mL[7] | Data for non-deuterated Salbutamol. |
| PBS (pH 7.2) | ~5 mg/mL[7] | Data for non-deuterated Salbutamol. |
| UV Absorption Maxima (λmax) | 226 nm, 277 nm[7] | In ethanol. |
Experimental Protocols
This section details representative experimental methodologies for the analysis of Salbutamol, where Salbutamol-d9 is commonly employed as an internal standard.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the quantification of Salbutamol in biological matrices, such as plasma or urine, using Salbutamol-d9 as an internal standard.
2.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate amount of Salbutamol-d9 (acetate) solution as the internal standard.
-
Precondition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced sorbent) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and the internal standard with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
-
MRM Transition for Salbutamol: m/z 240.2 → 148.1
-
MRM Transition for Salbutamol-d9: m/z 249.2 → 157.1 (Note: The exact masses will depend on the specific deuteration pattern).
-
-
Biological Activity and Signaling Pathway
Salbutamol is a selective β₂-adrenergic receptor agonist.[1][2] Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[8] This action is mediated through a well-defined signaling cascade.
β₂-Adrenergic Receptor Signaling Pathway
The binding of Salbutamol to the β₂-adrenergic receptor on the surface of airway smooth muscle cells initiates a series of intracellular events:
-
Receptor Activation: Salbutamol binds to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, causing bronchodilation.[9][10]
The following diagram illustrates this signaling pathway.
Caption: The β₂-adrenergic signaling cascade initiated by Salbutamol.
Representative Experimental Workflow
The following diagram outlines a typical workflow for the quantification of Salbutamol in a biological matrix using Salbutamol-d9 (acetate) as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
The Application of Salbutamol-d9 (acetate) in the Pharmacokinetic Analysis of Salbutamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Salbutamol-d9 (acetate) as an internal standard for the quantitative analysis of Salbutamol in pharmacokinetic studies. The use of deuterated internal standards is a critical component of modern bioanalytical techniques, offering enhanced accuracy and precision in drug quantification.
Introduction to Salbutamol and the Role of Deuterated Internal Standards
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is fundamental to optimizing its therapeutic use and developing new drug formulations.
Accurate quantification of Salbutamol in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as Salbutamol-d9, is the gold standard for quantitative analysis by mass spectrometry.[2] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte but have a different mass. This allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2] Salbutamol-d9 (acetate) is a commonly used deuterated internal standard for this purpose.[3][4][5]
Salbutamol Pharmacokinetics: A Summary
Salbutamol can be administered via inhalation, orally, or intravenously.[6] Its pharmacokinetic parameters vary significantly depending on the route of administration.
Key Pharmacokinetic Parameters of Salbutamol
| Parameter | Inhaled Administration | Oral Administration | Intravenous Administration |
| Bioavailability | ~10% reaches the lungs | ~50% | 100% |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | ≤2 hours | Not Applicable |
| Elimination Half-life (t½) | 3.8 to ~5 hours | 5-6 hours | 4-6 hours |
| Metabolism | Primarily in the liver to the inactive sulfate conjugate.[1][7] | Extensive first-pass metabolism in the liver.[6] | Metabolized in the liver. |
| Excretion | Mainly via urine as unchanged drug and metabolites.[7] | Primarily in urine; a small fraction in feces.[7][8] | Excreted in the urine as unchanged drug and metabolites. |
Signaling and Metabolic Pathways of Salbutamol
Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.
Salbutamol Signaling Pathway
Caption: Salbutamol's signaling cascade leading to bronchodilation.
Salbutamol Metabolic Pathway
The primary metabolic pathway for Salbutamol is sulfation in the liver, forming the inactive metabolite Salbutamol-4'-O-sulfate. A minor pathway involves glucuronidation.
Caption: Major and minor metabolic pathways of Salbutamol.
Experimental Protocol: Quantification of Salbutamol in Human Plasma using LC-MS/MS
This section outlines a typical experimental workflow for the quantification of Salbutamol in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Salbutamol-d9 as an internal standard.
Experimental Workflow
Caption: Workflow for Salbutamol quantification in plasma.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Salbutamol-d9 (acetate) internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample matrix. A typical starting condition is 95% A and 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) -> Product Ion (Q3) | Salbutamol: m/z 240.2 -> 148.1[9] Salbutamol-d9: m/z 249.2 -> 157.1 (predicted) |
| Collision Energy | Optimized for each transition, typically in the range of 10-30 eV. |
| Dwell Time | 100-200 ms |
Conclusion
The use of Salbutamol-d9 (acetate) as an internal standard in LC-MS/MS-based pharmacokinetic studies of Salbutamol provides a robust and reliable method for accurate drug quantification. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the design and execution of bioanalytical studies. The continued application of such precise analytical techniques is paramount for advancing our understanding of Salbutamol's clinical pharmacology and for the development of improved therapeutic strategies for respiratory diseases.
References
- 1. Salbutamol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Salbutamol-(tert-butyl-d9) acetate VETRANAL , analytical standard 1173021-73-2 [sigmaaldrich.com]
- 6. litfl.com [litfl.com]
- 7. mims.com [mims.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium Labeling in the Bioanalysis of Salbutamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is directly related to its concentration at the site of action. Consequently, accurate and precise quantification of Salbutamol in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and doping control. This technical guide provides an in-depth exploration of the critical role of deuterium-labeled Salbutamol, specifically Salbutamol-d9 (acetate), in achieving reliable and robust bioanalytical data.
Deuterium labeling involves the substitution of hydrogen atoms with their stable isotope, deuterium. This subtle modification results in a molecule that is chemically identical to the parent compound but possesses a higher mass. This unique characteristic makes deuterium-labeled compounds, such as Salbutamol-d9, ideal internal standards for mass spectrometry-based quantification methods[2].
The Core Function of Salbutamol-d9: An Ideal Internal Standard
In quantitative analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
Salbutamol-d9 serves as an exemplary internal standard for Salbutamol analysis due to the following reasons:
-
Chemical and Physical Equivalence: Salbutamol-d9 exhibits nearly identical chemical and physical properties to unlabeled Salbutamol. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively tracking and compensating for any variations in these processes.
-
Mass Differentiation: The nine deuterium atoms in Salbutamol-d9 give it a distinct mass from the unlabeled analyte. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification without mutual interference.
-
Co-elution: Due to their similar physicochemical properties, Salbutamol and Salbutamol-d9 co-elute during chromatographic separation. This is a crucial characteristic for an internal standard as it ensures that both compounds experience the same matrix effects at the same time, leading to more accurate quantification.
Synthesis of Salbutamol-d9 (Acetate)
While specific, proprietary synthesis methods for commercially available Salbutamol-d9 are not always publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known methods for deuterium labeling. The deuterium atoms in Salbutamol-d9 are located on the tert-butyl group.
A likely approach involves the use of a deuterated starting material, such as deuterated tert-butylamine (tert-butylamine-d9). This deuterated amine can then be reacted with a suitable protected precursor of the Salbutamol backbone.
Plausible Synthetic Scheme:
A common route to Salbutamol involves the reaction of a protected bromoketone intermediate with tert-butylamine. To synthesize Salbutamol-d9, this reaction would be performed with tert-butylamine-d9.
-
Preparation of the Bromoketone Intermediate: Starting from a protected p-hydroxyacetophenone, bromination would yield the α-bromoketone.
-
Reaction with Deuterated Amine: The bromoketone intermediate is then reacted with tert-butylamine-d9.
-
Reduction and Deprotection: The resulting aminoketone is then reduced, typically using a reducing agent like sodium borohydride, to form the alcohol. Finally, removal of the protecting groups yields Salbutamol-d9.
Quantitative Analysis of Salbutamol using Salbutamol-d9
The use of Salbutamol-d9 as an internal standard has been instrumental in the development of sensitive and robust LC-MS/MS methods for the quantification of Salbutamol in various biological matrices.
Data Presentation
The following tables summarize quantitative data from various studies that have utilized deuterium-labeled Salbutamol as an internal standard.
Table 1: LC-MS/MS Method Parameters for Salbutamol Quantification in Human Urine
| Parameter | Method 1 (Direct Injection)[3][4] | Method 2 (SPE)[5] |
| Internal Standard | Salbutamol-d6 | Salbutamol-d6 |
| Sample Preparation | Dilution and direct injection | Solid-Phase Extraction (SPE) |
| Linearity Range | 200 - 2000 ng/mL | 0.1 - 10 µg/kg |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 0.1 µg/kg (as CCα) |
| Interday Precision (%RSD) | 14.1% (at 200 ng/mL), 7.1% (at 500 ng/mL), 4.8% (at 1000 ng/mL) | Not explicitly stated in the same format |
| Recovery | Not applicable (direct injection) | ~95% |
Table 2: LC-MS/MS Method Parameters for Salbutamol Quantification in Human Plasma
| Parameter | Method 1[6][7] | Method 2 |
| Internal Standard | Acetaminophen (Note: Deuterated standard is preferred) | Salbutamol-d3 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate | Protein precipitation with acetonitrile |
| Linearity Range | 0.05 - 20 ng/mL | 0.100-10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 0.100 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Experimental Protocols
Protocol 1: Direct Quantification of Salbutamol in Human Urine by LC-MS/MS[3][4]
This method is rapid and requires minimal sample preparation.
-
Sample Preparation:
-
To a 100 µL aliquot of urine, add a known concentration of Salbutamol-d6 internal standard solution.
-
Vortex the sample to ensure homogeneity.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample directly onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salbutamol: m/z 240 -> 148
-
Salbutamol-d6: m/z 246 -> 148
-
-
-
Protocol 2: Quantification of Salbutamol in Human Plasma by LC-MS/MS with Protein Precipitation
This method is suitable for the analysis of Salbutamol in plasma samples.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known concentration of Salbutamol-d3 internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions: Similar to those described in Protocol 1, with potential modifications to the gradient and MRM transitions as needed.
-
Mandatory Visualizations
Salbutamol Signaling Pathway
Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.
Caption: The β2-adrenergic receptor signaling pathway initiated by Salbutamol.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of Salbutamol using Salbutamol-d9 as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Use of Salbutamol-d9 (Acetate) as a Tracer in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Stable isotope-labeled compounds, such as Salbutamol-d9 (acetate), serve as powerful tools in metabolic research. While deuterated Salbutamol is commonly employed as an internal standard in bioanalytical methods for its parent compound, this guide explores its potential and proposed application as a metabolic tracer to elucidate the biotransformation and disposition of Salbutamol. This document provides a comprehensive overview of Salbutamol's pharmacokinetics, metabolism, and a detailed, proposed experimental protocol for conducting metabolic studies using Salbutamol-d9 as a tracer.
Pharmacokinetics of Salbutamol
The pharmacokinetic profile of Salbutamol varies significantly depending on the route of administration. Key parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Salbutamol Following Oral Administration
| Parameter | Value | Reference |
| Bioavailability | ~50% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [2] |
| Peak Plasma Concentration (Cmax) after 8mg dose | 35-40 ng/mL | [3] |
| Elimination Half-life (t½) | 3.86 ± 0.83 hours | [1] |
| Volume of Distribution (Vd) | 156 ± 38 L | [4] |
| Renal Clearance | 272 ± 38 mL/min | [1] |
| Protein Binding | Weakly bound | [4] |
Table 2: Pharmacokinetic Parameters of Salbutamol Following Inhaled Administration
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [5] |
| Elimination Half-life (t½) | 2.7 - 5 hours | [4] |
| Systemic Bioavailability | 10-20% of inhaled dose reaches the lungs | [6] |
| Peak Plasma Concentration (Cmax) after 1.2mg dose | 3.4 ± 1.1 µg/L | [7] |
Metabolism of Salbutamol
Salbutamol is primarily metabolized in the liver, with sulfation being the major biotransformation pathway. The main metabolite is the inactive Salbutamol 4'-O-sulfate.[5] A smaller fraction may undergo glucuronidation.[4] After oral administration, a significant first-pass metabolism occurs, with approximately 50% of the drug being metabolized before reaching systemic circulation.[8]
Table 3: Urinary Excretion of Salbutamol and its Metabolites
| Route of Administration | Unchanged Salbutamol (% of dose) | Salbutamol-4'-O-Sulfate (% of dose) | Total Urinary Excretion (% of dose) | Reference |
| Intravenous | 64.2 ± 7.1 | 12.0 ± 3.1 | 76.2 | [1] |
| Oral | 31.8 ± 1.9 | 48.2 ± 7.3 | 80.0 | [1] |
| Inhaled | - | - | 80-100 (unchanged and metabolites) | [5] |
Signaling Pathway of Salbutamol
Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors, primarily on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway of Salbutamol.
Metabolic Pathways of Salbutamol
The primary metabolic transformations of Salbutamol involve conjugation reactions.
Caption: Primary Metabolic Pathways of Salbutamol.
Proposed Experimental Protocol for a Metabolic Study Using Salbutamol-d9 (Acetate) as a Tracer
This section outlines a hypothetical experimental workflow for tracing the metabolism of Salbutamol using Salbutamol-d9.
Caption: Proposed Experimental Workflow for Salbutamol-d9 Tracer Study.
Study Design and Participants
-
Participants: A cohort of healthy adult volunteers.
-
Ethical Considerations: The study protocol should be approved by an institutional review board (IRB), and all participants must provide informed consent.
-
Design: An open-label, single-dose pharmacokinetic study.
-
Pre-study Preparations: Participants should abstain from any medications for a specified period before the study and fast overnight prior to dosing.
Dosing
-
Tracer: Salbutamol-d9 (acetate) of high isotopic purity.
-
Dose: A single oral dose, for example, equivalent to a standard therapeutic dose of non-labeled Salbutamol (e.g., 4 mg).
-
Administration: The dose should be administered with a standardized volume of water.
Sample Collection
-
Blood: Venous blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Urine: Urine should be collected over specific intervals post-dose (e.g., 0-4, 4-8, 8-12, and 12-24 hours). The total volume of each collection should be recorded.
-
Sample Handling: Blood samples should be centrifuged to separate plasma, which, along with urine samples, should be stored at -80°C until analysis.
Sample Preparation
-
Internal Standard: A different isotopologue of Salbutamol (e.g., Salbutamol-d3) should be added to all samples, calibrators, and quality controls to serve as an internal standard for quantification.
-
Plasma and Urine Extraction: Solid-phase extraction (SPE) is a common method for extracting Salbutamol and its metabolites from biological matrices.
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the pre-treated plasma or diluted urine sample.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
-
Enzymatic Hydrolysis (for total Salbutamol determination): To measure the total amount of Salbutamol (free and conjugated), a portion of the urine sample can be incubated with β-glucuronidase and sulfatase enzymes prior to extraction to cleave the conjugate moieties.
Analytical Methodology
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical platform due to its high sensitivity and selectivity.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation. For chiral separation of enantiomers, a specialized chiral stationary phase (e.g., teicoplanin-based) is required.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Salbutamol-d9 and its expected deuterated metabolites would need to be determined. For example, for Salbutamol-d9, the precursor ion would be [M+H]+, and characteristic product ions would be monitored.
-
Data Analysis
-
Pharmacokinetic Analysis: The plasma concentration-time data for Salbutamol-d9 will be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance using non-compartmental analysis.
-
Metabolite Profiling: The concentrations of deuterated metabolites in plasma and urine will be determined to understand the rate and extent of formation of each metabolite.
-
Excretion Profile: The cumulative amount of Salbutamol-d9 and its deuterated metabolites excreted in the urine over 24 hours will be calculated to determine the primary routes of elimination.
Conclusion
While Salbutamol-d9 (acetate) is well-established as an internal standard, its application as a metabolic tracer holds significant potential for detailed investigations into the pharmacokinetics and biotransformation of Salbutamol. The proposed experimental protocol, leveraging the sensitivity and specificity of LC-MS/MS, provides a robust framework for such studies. By tracing the disposition of the deuterated molecule, researchers can gain valuable insights into the metabolic pathways, the extent of first-pass metabolism, and the inter-individual variability in Salbutamol's fate, ultimately contributing to the safer and more effective use of this important medication.
References
- 1. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics [ch.ic.ac.uk]
- 6. preprints.org [preprints.org]
- 7. Pharmacokinetics and relative bioavailability of salbutamol metered-dose inhaler in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. dshs-koeln.de [dshs-koeln.de]
Commercial Suppliers and Availability of Salbutamol-d9 (acetate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of Salbutamol-d9 (acetate), a deuterated analog of Salbutamol. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative analyses, such as chromatography-mass spectrometry (GC-MS or LC-MS), to ensure the accuracy and precision of Salbutamol detection in various biological matrices.[1]
Commercial Availability
Salbutamol-d9 (acetate), also known by its synonym Albuterol-d9 (acetate)[2][3], is available from several reputable suppliers of research chemicals and analytical standards. The compound is typically supplied as a neat solid or in a solution at a specified concentration. Availability and pricing can be obtained directly from the suppliers' websites or by contacting their sales departments.
Key Suppliers of Salbutamol-d9 (acetate)
| Supplier | Product Name | Catalog/Product Number | CAS Number | Additional Information |
| MedChemExpress | Salbutamol-d9 acetate | HY-B1037S3 | 1781417-68-2 | Offered for research use only.[2][4] |
| WITEGA Laboratorien | Salbutamol-D9 acetate | BA044 | 1781417-68-2 | Also referred to as Albuterol-D9 acetate.[3] |
| Cayman Chemical | Salbutamol-d9 | (±) | 1173021-73-2 | Intended for use as an internal standard for quantification by GC- or LC-MS.[1] |
| Sigma-Aldrich (MilliporeSigma) | Salbutamol-(tert-butyl-d9) acetate | 32143 | 1173021-73-2 | Part of the VETRANAL® analytical standard product line. |
| Simson Pharma Limited | Salbutamol-D9 (Albuterol D9) Acetate | - | 1781417-68-2 | Accompanied by a Certificate of Analysis. |
Technical Data
The following table summarizes the key technical specifications for Salbutamol-d9 (acetate) as reported by various suppliers. Researchers should always refer to the supplier-specific Certificate of Analysis for the most accurate and lot-specific data.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxy-methylphenyl)ethanol acetate | WITEGA Laboratorien[3] |
| Synonyms | (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9 | Cayman Chemical[1] |
| Molecular Formula | C₁₃D₉H₁₂NO₃ · C₂H₄O₂ | Sigma-Aldrich |
| Molecular Weight | 308.42 g/mol | Sigma-Aldrich |
| Purity | ≥99% deuterated forms (d₁-d₉) | Cayman Chemical[1] |
| Solubility | Methanol: Slightly Soluble, Water: Slightly Soluble | Cayman Chemical[1] |
Experimental Protocols and Applications
Salbutamol-d9 (acetate) is an essential tool for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Its primary application is as an internal standard in bioanalytical methods to compensate for variability in sample preparation and instrument response.
General Workflow for Quantification of Salbutamol using Salbutamol-d9 (acetate) as an Internal Standard
Caption: General workflow for the quantification of Salbutamol.
Salbutamol Signaling Pathway
Salbutamol is a short-acting β2-adrenergic receptor agonist.[2] Its mechanism of action involves the activation of the β2-adrenergic receptor, which can influence downstream signaling pathways such as the ERK/EMT pathway, implicated in tumorigenesis in certain cancer cells.[2]
References
Navigating the Safe Handling of Salbutamol-d9 (acetate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling information for Salbutamol-d9 (acetate), a deuterated isotopologue of the short-acting β2-adrenergic receptor agonist, Salbutamol. The inclusion of deuterium atoms makes it a valuable internal standard in pharmacokinetic and metabolic studies. Understanding its safety profile and proper handling procedures is paramount for ensuring laboratory safety and data integrity.
Hazard Identification and Classification
Salbutamol-d9 (acetate) is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects.[1][2] |
GHS Pictogram:
Physical and Chemical Properties
The following table outlines the key physical and chemical properties of Salbutamol-d9 (acetate).
| Property | Value | Source |
| Chemical Name | α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate | [1][3] |
| Synonyms | (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate, DL-Salbutamol-d9 acetate | [1][3] |
| CAS Number | 1781417-68-2 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂D₉NO₃ ⋅ C₂H₄O₂ or C₁₅H₁₆D₉NO₅ | [5][6][7] |
| Molecular Weight | 308.42 g/mol | [5][6][7] |
| Appearance | Solid. A white or almost white, crystalline powder. | [8] |
| Solubility | Sparingly soluble in water; soluble in ethanol (96%); slightly soluble in ether. Methanol: Slightly Soluble. | [3][8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [3] |
| Storage Temperature | 2-8°C, Refrigerator | [5][6] |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Safe Handling Protocol
A generalized workflow for the safe handling of Salbutamol-d9 (acetate) is depicted below.
Precautions for Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Avoid prolonged or repeated exposure.[1]
-
Take precautionary measures against static discharge.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage Conditions
-
Store in a cool place.[9]
-
Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]
Exposure Control and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood is recommended. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[10] |
| Skin Protection | Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat.[10] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10] |
First Aid Measures
In the event of exposure, follow these first aid measures.
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]
Toxicological Information
Salbutamol-d9 (acetate) is expected to have a toxicological profile similar to its non-deuterated counterpart.
| Toxicity Metric | Value | Species |
| LD₅₀ (Oral) | 1100 mg/kg | Mouse (for Salbutamol)[11] |
Acute Effects:
Chronic Effects:
-
Animal studies on Salbutamol have indicated a potential for adverse effects on the fetus.[10]
-
Long-term exposure to high doses of Salbutamol in animal studies has been associated with effects such as tachycardia, inflammation of heart tissue, and benign tumors in the mesovarium of rats. These are considered class-related effects due to excessive beta-stimulant action.[12]
Signaling Pathway Context
While Salbutamol is primarily known for its therapeutic effects as a bronchodilator, research has also explored its role in other cellular processes. One study has implicated Salbutamol in promoting tumorigenesis in gastric cancer cells through the β2-adrenergic receptor (β2-AR)/ERK/EMT pathway.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Salbutamol-D9 acetate Albuterol-D9 acetate - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Salbutamol-(tert-butyl-d9) acetate VETRANAL , analytical standard 1173021-73-2 [sigmaaldrich.com]
- 8. properties [ch.ic.ac.uk]
- 9. hpc-standards.com [hpc-standards.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A review of the toxicology of salbutamol (albuterol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Salbutamol-d9 (acetate)
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for Salbutamol-d9 (acetate), a deuterated analog of the short-acting β2-adrenergic receptor agonist, Salbutamol. The inclusion of nine deuterium atoms on the tert-butyl group makes this molecule a valuable internal standard for pharmacokinetic and metabolic studies, particularly in quantification by mass spectrometry. The acetate salt form enhances its handling and formulation properties.
Physicochemical Data
The following table summarizes the key molecular properties of Salbutamol-d9 (acetate) and provides a comparison with its parent compound, Salbutamol, and its non-salt deuterated form.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Salbutamol | C13H21NO3[1] | 239.31[1] |
| Salbutamol-d9 | C13H12D9NO3[2] | 248.4[2] |
| Salbutamol-d9 (acetate) | C13D9H12NO3 · C2H4O2 | 308.42 |
Experimental Protocols
The data presented herein are typically determined through standard analytical chemistry techniques.
-
Molecular Formula Determination: The elemental composition and isotopic labeling are confirmed using high-resolution mass spectrometry (HRMS), which can distinguish the mass of deuterium from hydrogen, and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the specific positions of the deuterium atoms.
-
Molecular Weight Measurement: This is experimentally determined by mass spectrometry (MS). The reported molecular weight is a calculated value based on the sum of the atomic weights of the constituent atoms in the empirical formula.
Logical Relationship Diagram
The following diagram illustrates the synthetic and conceptual relationship between the parent molecule, its isotopically labeled analog, and the final acetate salt product.
References
Methodological & Application
Application Note: Pharmacokinetic Study Design Featuring Salbutamol-d9 (acetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a selective beta-2 adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This application note provides a comprehensive guide to designing and conducting a pharmacokinetic study of salbutamol, with a specific focus on the use of Salbutamol-d9 (acetate) as an internal standard for bioanalytical quantification. The use of a stable isotope-labeled internal standard like Salbutamol-d9 is critical for minimizing analytical variability and ensuring the accuracy and precision of the quantitative results obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Mechanism of Action
Salbutamol exerts its therapeutic effect by binding to beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1][4] This binding activates a cascade of intracellular events, beginning with the activation of a Gs protein, which in turn stimulates adenylyl cyclase.[1][5][6] Adenylyl cyclase then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.[1][7] Some studies also suggest that beta-2 receptor agonists can inhibit the ERK signaling pathway, which may contribute to their anti-inflammatory effects.[8]
Pharmacokinetic Profile of Salbutamol
A thorough understanding of salbutamol's pharmacokinetic properties is essential for designing an effective study.
| Pharmacokinetic Parameter | Description | Typical Values |
| Absorption | Rapidly absorbed after oral and inhaled administration.[4] Peak plasma concentrations are typically reached within 2-3 hours after oral administration.[9] | Tmax (inhaled): 0.22 +/- 0.07 h; Tmax (oral): 1.8 +/- 0.6 h[10] |
| Distribution | Widely distributed throughout the body. Plasma protein binding is approximately 10%.[9] | Volume of Distribution (Vd): 1.3 L/kg[6] |
| Metabolism | Primarily metabolized in the liver to the inactive metabolite, salbutamol-4'-O-sulfate.[4][11] | Extensive first-pass metabolism after oral administration.[4] |
| Excretion | Excreted mainly in the urine as both unchanged drug and the sulfate metabolite.[4][11] | Elimination Half-life (t1/2): 3-6 hours[4] |
Experimental Protocols
Study Design
A typical pharmacokinetic study for salbutamol would involve a randomized crossover design in healthy volunteers.
-
Subjects: A cohort of healthy, non-smoking male and female volunteers. The number of subjects should be sufficient to provide statistical power.
-
Dosing: Administration of a single therapeutic dose of salbutamol via the intended route (e.g., inhalation or oral).
-
Blood Sampling: Collection of blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Salbutamol
A validated LC-MS/MS method is the gold standard for the accurate quantification of salbutamol in biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract salbutamol and the internal standard from plasma and remove potential interferences.
-
Protocol:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of Salbutamol-d9 (acetate) internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate salbutamol from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salbutamol: m/z 240.2 → 148.1[12]
-
Salbutamol-d9: The precursor ion will be m/z 249.2 (M+9), and the product ion will be a fragment specific to the deuterated molecule. The exact transition should be optimized during method development.
-
-
3. Data Analysis
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of salbutamol to Salbutamol-d9 against the concentration of salbutamol standards.
-
Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) from the plasma concentration-time data.
Visualizations
Caption: Salbutamol's signaling pathway leading to bronchodilation.
Caption: Workflow for a typical pharmacokinetic study.
References
- 1. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics [ch.ic.ac.uk]
- 12. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Quantification of Salbutamol in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy and potential for misuse in sports necessitate sensitive and accurate quantitative methods for its detection in biological matrices.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salbutamol in human plasma and urine, employing a deuterated internal standard (Salbutamol-d3) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample processing and instrument response.[4]
This method is suitable for pharmacokinetic studies, clinical and diagnostic research, and doping control analysis.
Principle of the Method
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and detection of Salbutamol and its deuterated internal standard. Samples are prepared using a simple and efficient protein precipitation or liquid-liquid extraction protocol. The analyte and internal standard are separated on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Salbutamol to the deuterated internal standard.
Signaling Pathway of Salbutamol
Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1][5] This interaction initiates a signaling cascade that leads to bronchodilation. The binding of Salbutamol, a β2-agonist, to the β2-adrenergic receptor activates the associated Gs protein.[5] This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5] PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle.[7][8]
References
- 1. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. latamjpharm.org [latamjpharm.org]
- 5. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analysis of Salbutamol-d9 (acetate) in Doping Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic agonist, is a widely used bronchodilator for the treatment of asthma and exercise-induced bronchoconstriction. Due to its potential anabolic effects at high doses, its use by athletes is regulated by the World Anti-Doping Agency (WADA).[1][2][3] WADA permits the therapeutic use of inhaled salbutamol up to a maximum of 1600 µg over 24 hours, not to exceed 600 µg in any 8-hour period.[4] Urinary concentrations of salbutamol exceeding 1000 ng/mL are considered an Adverse Analytical Finding (AAF), unless the athlete can prove, through a controlled pharmacokinetic study, that the result was the consequence of therapeutic use up to the maximum permitted dosage.[4][5]
To ensure accurate and reliable quantification of salbutamol in urine samples, and to distinguish between therapeutic use and doping, WADA-accredited laboratories employ robust analytical methods. A key component of these methods is the use of a stable isotope-labeled internal standard. Salbutamol-d9 (acetate), a deuterated analog of salbutamol, is a commonly used internal standard for this purpose. Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for precise quantification by mass spectrometry, correcting for variations during sample preparation and analysis.[2][6]
These application notes provide detailed protocols for the analysis of salbutamol in athlete urine samples using Salbutamol-d9 as an internal standard, based on established methodologies in the field of anti-doping science.
Analytical Principle
The quantitative analysis of salbutamol in urine typically involves a multi-step process:
-
Sample Preparation: This includes enzymatic hydrolysis to cleave glucuronide conjugates of salbutamol, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard from the complex urine matrix.
-
Chromatographic Separation: The extracted sample is then subjected to liquid chromatography (LC) to separate salbutamol and Salbutamol-d9 from other endogenous compounds.
-
Mass Spectrometric Detection: Detection and quantification are performed using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.
The concentration of salbutamol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of salbutamol and a fixed concentration of Salbutamol-d9.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of salbutamol in urine using deuterated internal standards, as reported in various scientific publications.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 10.0 - 2000.0 ng/mL | [7] |
| 200 - 2000 ng/mL | [8] | |
| Limit of Quantification (LOQ) | 10.0 ng/mL | [7] |
| 3 ng/mL | [9] | |
| Limit of Detection (LOD) | 20 ng/mL | [10] |
| Intra-day Precision (%RSD) | < 7.3% | [7] |
| 4.8% - 14.1% | [10] | |
| Inter-day Precision (%RSD) | < 7.3% | [7] |
| Accuracy (% Bias) | ± 2.6% | [7] |
| Recovery | Not explicitly stated |
Table 2: Salbutamol Urinary Concentrations after Controlled Administration
| Administration Route & Dose | Maximum Urinary Concentration (Cmax) | Study Population | Reference |
| Inhaled, 800 µg | Median: 260.9 ng/mL | 10 asthmatic men | [11] |
| Oral, 8 mg | Median: 2422.2 ng/mL | 10 asthmatic men | [11] |
| Inhaled, 1600 µg | Can exceed 1000 ng/mL in some individuals | Not specified | [12] |
| Inhaled, 3 x 200 µ g/day with exercise | 510 ng/mL | 12 trained male cyclists with asthma | [2] |
| Oral, 2 mg | 1215 - 2787 ng/mL in 4 of 6 volunteers | 6 healthy male volunteers | [13] |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol describes a common procedure for the extraction of salbutamol from urine, including the hydrolysis of its glucuronidated metabolite.
Reagents and Materials:
-
Urine sample
-
Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized, a common practice is to spike to a final concentration of around 100-500 ng/mL in the sample)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Formic acid
Procedure:
-
Internal Standard Spiking: To 2 mL of urine, add a known amount of Salbutamol-d9 internal standard solution.
-
Buffering: Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex and incubate at 50°C for 1 hour to hydrolyze the salbutamol glucuronide.
-
Sample Alkalinization: After cooling to room temperature, add 200 µL of 5 M potassium hydroxide to adjust the pH to > 9.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water.
-
Sample Loading: Load the hydrolyzed and alkalinized urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge under vacuum for another 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salbutamol: m/z 240.2 → 148.1 (quantifier), 240.2 → 121.1 (qualifier)
-
Salbutamol-d9: m/z 249.2 → 157.1 (quantifier)
-
-
Collision Energy: Optimized for the specific instrument.
-
Source Parameters (e.g., capillary voltage, source temperature, gas flows): Optimized for the specific instrument.
Visualizations
Signaling Pathway of Salbutamol
Salbutamol exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors. The binding of salbutamol initiates a signaling cascade that leads to bronchodilation.
Caption: Signaling pathway of Salbutamol leading to bronchodilation.
Experimental Workflow for Salbutamol Analysis
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to the final result.
Caption: Experimental workflow for Salbutamol analysis in doping control.
References
- 1. The sample collection process in 5 steps [anti-doping.government.bg]
- 2. Medical and pharmacological approach to adjust the salbutamol anti-doping policy in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. Model‐based meta‐analysis of salbutamol pharmacokinetics and practical implications for doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 7. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Blood and urinary concentrations of salbutamol in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective pharmacokinetics of salbutamol and application to doping control | World Anti Doping Agency [wada-ama.org]
- 13. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for Salbutamol Analysis using Salbutamol-d9 (acetate) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and other respiratory diseases.[1] Accurate and precise quantification of Salbutamol in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and doping control.[2] The use of a stable isotope-labeled internal standard, such as Salbutamol-d9 (acetate), is essential for reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3]
This document provides detailed application notes and protocols for the sample preparation of Salbutamol from biological matrices, specifically urine and plasma, using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques with Salbutamol-d9 (acetate) as the internal standard. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and laboratory resources. Both SPE and LLE are effective methods for extracting Salbutamol and its deuterated internal standard.
Solid-Phase Extraction (SPE) offers high recovery and cleaner extracts, minimizing matrix effects in the subsequent analysis.[4] It is particularly suitable for complex matrices like urine. Various SPE sorbents can be used, including polymeric phases and mixed-mode cation exchange cartridges.[4][5]
Liquid-Liquid Extraction (LLE) is a classical and cost-effective technique. While it may be less clean than SPE, it can provide good recovery and is suitable for matrices like plasma.[6] The choice of extraction solvent is critical for achieving optimal recovery.
II. Quantitative Data Summary
The following tables summarize typical quantitative data for Salbutamol analysis using deuterated internal standards. These values can serve as a benchmark for method development and validation.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Urine | Reference |
| Recovery | 83.82% - 102.33% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | [4] |
| Intra-assay Precision (%RSD) | < 5.04% | [4] |
| Inter-assay Precision (%RSD) | < 5.04% | [4] |
| Linearity Range | 0.1 - 10 ng/mL | [4] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Plasma | Reference |
| Recovery | ~90% | [7] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [6] |
| Intra-assay Precision (%RSD) | < 15% | [3] |
| Inter-assay Precision (%RSD) | < 15% | [3] |
| Linearity Range | 0.100 - 10.0 ng/mL | [3] |
III. Experimental Protocols
A. Protocol 1: Solid-Phase Extraction (SPE) of Salbutamol from Urine
This protocol is adapted from a method using a deuterated internal standard for the analysis of Salbutamol in urine by LC-MS/MS.[4]
Materials:
-
Urine sample
-
Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized based on expected analyte levels)
-
β-glucuronidase/arylsulfatase from Helix pomatia[4]
-
Phosphate buffer (pH adjusted as needed for enzyme activity)
-
SPE cartridges (e.g., Abs-Elut Nexus SPE followed by Bond Elut Phenylboronic Acid (PBA) SPE)[4]
-
Methanol
-
Ammonium formate
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine sample, add a known amount of Salbutamol-d9 (acetate) internal standard solution.
-
Add phosphate buffer and β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.[4]
-
Incubate the mixture as per the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).
-
-
SPE Cartridge Conditioning:
-
Condition the Abs-Elut Nexus SPE cartridge with methanol followed by water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water to remove interfering substances.
-
-
Elution (Step 1):
-
Elute the analytes from the Abs-Elut Nexus SPE cartridge with methanol.
-
-
Second SPE for Cleanup (using PBA cartridge):
-
Condition the Bond Elut Phenylboronic Acid (PBA) SPE cartridge.
-
Load the eluate from the first SPE step onto the PBA cartridge.
-
Wash the PBA cartridge.
-
Elute Salbutamol and Salbutamol-d9 with an appropriate solvent.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of reconstitution solution.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
B. Protocol 2: Liquid-Liquid Extraction (LLE) of Salbutamol from Plasma
This protocol is a general procedure based on established LLE methods for Salbutamol in plasma, adapted for use with a deuterated internal standard.[6][7]
Materials:
-
Plasma sample
-
Salbutamol-d9 (acetate) internal standard solution
-
Extraction solvent (e.g., ethyl acetate)[6]
-
Ammonium acetate solution
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 0.5 mL of plasma sample in a centrifuge tube, add a known amount of Salbutamol-d9 (acetate) internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the plasma sample.[6]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume of reconstitution solution.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
IV. Visualizations
A. Signaling Pathway
Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor signaling pathway.
B. Experimental Workflows
Caption: A typical Solid-Phase Extraction (SPE) workflow for Salbutamol analysis in urine.
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Salbutamol analysis in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Salbutamol Enantiomers using a Deuterated Internal Standard
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a chiral molecule widely used in the treatment of asthma and other respiratory conditions. It is typically administered as a racemic mixture of its two enantiomers, (R)-salbutamol (levalbuterol) and (S)-salbutamol. The pharmacological activity of salbutamol resides primarily in the (R)-enantiomer, while the (S)-enantiomer is considered to be inactive or may even contribute to adverse effects[1]. Consequently, the ability to separate and quantify the individual enantiomers is of critical importance in pharmaceutical development, quality control, and clinical and doping analysis[2][3].
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of salbutamol enantiomers. The protocol incorporates Salbutamol-d9 (acetate) as an internal standard to ensure accurate and precise quantification. The methodologies described are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
(R)-Salbutamol and (S)-Salbutamol reference standards
-
Salbutamol-d9 (acetate) (Internal Standard)
-
Methanol (LC-MS grade)[4]
-
Acetonitrile (LC-MS grade)[4]
-
Ammonium formate (LC-MS grade)[4]
-
Ultrapure water[4]
-
Formic acid
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a column oven.
-
Mass Spectrometer (MS) or a UV detector.
Chromatographic Conditions
The chiral separation is achieved using a teicoplanin-based chiral stationary phase, which has demonstrated high selectivity for salbutamol enantiomers[4][5].
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Teicoplanin-based chiral column (e.g., Chirobiotic T) |
| Column Dimensions | 150 mm x 2.1 mm, 5 µm |
| Mobile Phase | Methanol and 20 mM Ammonium Formate[4] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 - 10 µL |
| Detection | MS/MS or UV at 276 nm |
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of (R)-salbutamol, (S)-salbutamol, and Salbutamol-d9 (acetate) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-salbutamol stock solutions to create calibration standards at the desired concentration range.
-
Internal Standard Spiking: Add a fixed concentration of the Salbutamol-d9 (acetate) internal standard to all calibration standards and unknown samples.
-
Sample Preparation (for biological matrices): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up and concentrate the sample before injection. A generic SPE protocol is outlined below:
-
Condition an appropriate SPE cartridge.
-
Load the sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes of interest.
-
Evaporate the eluent and reconstitute in the mobile phase.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the chiral separation of salbutamol enantiomers using the described method.
Table 2: Typical Retention Times and Resolution
| Analyte | Retention Time (min) | Resolution (Rs) |
| (R)-Salbutamol | ~15.25[2] | > 1.5 |
| (S)-Salbutamol | ~16.05[2] | - |
Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and flow rate.
Workflow and Method Logic
The overall workflow for the chiral separation and quantification of salbutamol enantiomers is depicted in the following diagram.
Caption: Experimental workflow for chiral separation of salbutamol.
Signaling Pathway (Illustrative)
While not a signaling pathway in the biological sense, the following diagram illustrates the logical flow of the analytical method, highlighting the key stages of separation and detection.
Caption: Logical flow of the chiral separation method.
Conclusion
The described HPLC method provides a reliable and robust protocol for the chiral separation of salbutamol enantiomers. The use of a teicoplanin-based chiral stationary phase offers excellent selectivity, and the incorporation of Salbutamol-d9 (acetate) as an internal standard ensures high accuracy and precision in quantification. This application note serves as a comprehensive guide for researchers and professionals in the fields of pharmaceutical analysis, drug metabolism, and anti-doping science.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation [mdpi.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of salbutamol by direct chiral reversed-phase HPLC using teicoplanin as stationary phase and its application to natural water analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Salbutamol-d9 (acetate) in Environmental Sample Analysis
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory diseases, is frequently detected in various environmental compartments due to its widespread use and incomplete removal during wastewater treatment.[1] Monitoring its presence in the environment is crucial to understand its potential ecological impact. Salbutamol-d9 (acetate), a deuterated analog of salbutamol, serves as an excellent internal standard for the quantification of salbutamol in environmental samples. Its utility lies in its similar chemical and physical properties to the target analyte, allowing for accurate compensation for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of Salbutamol-d9 (acetate) in the analysis of environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the typical performance characteristics of analytical methods employing Salbutamol-d9 as an internal standard for the determination of salbutamol in various matrices. While specific values may vary depending on the exact experimental conditions and sample matrix, these provide a general overview of the method's capabilities.
Table 1: LC-MS/MS Method Performance for Salbutamol Analysis using Salbutamol-d9 Internal Standard
| Parameter | Water Samples | Wastewater |
| Limit of Detection (LOD) | 83.8 µg L-1[2] | - |
| Limit of Quantification (LOQ) | 0.3 ng/mL[3] | 1 ng/mL[4] |
| Linear Range | 0.3–2.5 mg L-1[2] | 0.1-10 ng/mL[3] |
| Recovery | 97.0–98.8%[2] | 83.82 to 102.33%[3] |
| Precision (RSD) | < 5.04%[3] | < 10%[5] |
Note: Data is compiled from various studies and may not represent a single method. The values for water and wastewater are indicative of the performance in environmental matrices.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare stock and working standard solutions of salbutamol and Salbutamol-d9 (acetate).
Materials:
-
Salbutamol reference standard
-
Salbutamol-d9 (acetate)
-
Methanol (LC-MS grade)[6]
-
Water (LC-MS grade)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of salbutamol and Salbutamol-d9 (acetate) into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol. These stock solutions are typically stable for several months when stored at -20°C.[7]
-
Intermediate Stock Solutions (10 µg/mL): Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the intermediate stock solution with the mobile phase or a matrix-matched solvent. The concentration range will depend on the expected concentration of salbutamol in the samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Salbutamol-d9 intermediate stock solution with the mobile phase to achieve a final concentration that provides a stable and appropriate signal intensity.
Sample Preparation: Water and Wastewater Samples
Objective: To extract and concentrate salbutamol from water and wastewater samples prior to LC-MS/MS analysis. Solid-phase extraction (SPE) is a common technique for this purpose.
Materials:
-
Water/Wastewater sample
-
Salbutamol-d9 (acetate) internal standard working solution
-
SPE cartridges (e.g., Oasis HLB, or as determined by method development)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Collection and Preservation: Collect water/wastewater samples in clean glass bottles. Store at 4°C and analyze as soon as possible.
-
Spiking with Internal Standard: To a known volume of the sample (e.g., 100 mL), add a precise amount of the Salbutamol-d9 internal standard working solution to achieve a final concentration of, for example, 50 ng/L.
-
pH Adjustment: Adjust the sample pH as required by the SPE protocol. For basic compounds like salbutamol, a slightly basic pH may improve retention on certain sorbents.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elution: Elute the retained analytes with a small volume of a strong solvent (e.g., methanol or methanol with a small amount of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify salbutamol using liquid chromatography coupled with tandem mass spectrometry, with Salbutamol-d9 as an internal standard.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[4][8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[3][6][8]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.[3]
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: The specific precursor and product ions for salbutamol and Salbutamol-d9 should be optimized on the specific mass spectrometer being used. Typical transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Salbutamol | 240.2 | 148.1[4] |
| Salbutamol-d9 | 249.2 | 157.1 |
Note: The exact m/z values for Salbutamol-d9 may vary slightly depending on the position of the deuterium labels.
Diagrams
Caption: Experimental workflow for the analysis of salbutamol in environmental samples.
Caption: Simplified signaling pathway of Salbutamol.
References
- 1. bundesumweltministerium.de [bundesumweltministerium.de]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for Salbutamol-d9 (acetate) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a selective β2-adrenergic receptor agonist, is widely used in the treatment of asthma and other respiratory conditions.[1][2] Its deuterated analog, Salbutamol-d9 (acetate), serves as a valuable tool in research and drug development, particularly in pharmacokinetic and metabolic studies. These application notes provide detailed protocols for utilizing Salbutamol-d9 (acetate) in various cell culture experiments to investigate its effects on cell signaling, proliferation, and inflammatory responses. While these protocols are based on studies using Salbutamol, they are expected to be directly applicable to Salbutamol-d9 (acetate) due to their chemical and biological similarity.
Mechanism of Action
Salbutamol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors.[1][2][3][4] This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase.[1][2][3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses including smooth muscle relaxation and modulation of inflammatory pathways.[1][2][3]
Data Presentation
The following tables summarize quantitative data from in vitro studies on Salbutamol, which can be used as a reference for designing experiments with Salbutamol-d9 (acetate).
Table 1: Inhibition of Cytokine Release by Salbutamol
| Cell Type | Stimulant | Cytokine | Salbutamol Concentration | % Inhibition (approx.) | IC50 | Reference |
| Human Monocytes | LPS (250 ng/ml) | TNF-α | 10 nM - 1 µM | Concentration-dependent | 31.6 nM | [5] |
| J774 Macrophages | LPS (10 ng/ml) | TNF-α | 100 nM | Maximal/submaximal inhibition | - | [6][7] |
Table 2: Effect of Salbutamol on Cell Proliferation
| Cell Type | Mitogen | Salbutamol Concentration | % Inhibition | Reference |
| Human Airway Smooth Muscle Cells | Thrombin (0.3 U/ml) | 100 nM | 61.7 ± 6.1% | [5] |
| Human Airway Smooth Muscle Cells | EGF (300 pM) | 100 nM | 46.9 ± 13.9% | [5] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human airway smooth muscle cells (hASMCs), human bronchial epithelial cells (e.g., BEAS-2B), macrophage cell lines (e.g., J774, RAW264.7), or other relevant cell lines expressing β2-adrenergic receptors.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Salbutamol-d9 (acetate) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Salbutamol-d9 (acetate) in sterile DMSO or ethanol. Store at -20°C. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of Salbutamol-d9 (acetate). An equivalent volume of the vehicle (DMSO or ethanol) should be added to control cells. Incubation times will vary depending on the assay (see specific protocols below).
Measurement of Intracellular cAMP Levels
This protocol is a general guideline and can be adapted for commercially available cAMP assay kits.
-
Materials:
-
Cells cultured in 24- or 96-well plates
-
Salbutamol-d9 (acetate)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.[8]
-
Stimulate cells with various concentrations of Salbutamol-d9 (acetate) for a short period (e.g., 15-30 minutes).
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions.[8][9][10]
-
Generate a dose-response curve to determine the EC50 of Salbutamol-d9 (acetate) for cAMP production.
-
Western Blot for Phosphorylated ERK (p-ERK)
-
Materials:
-
Cells cultured in 6-well plates or larger formats
-
Salbutamol-d9 (acetate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal ERK phosphorylation.
-
Treat cells with Salbutamol-d9 (acetate) for the desired time (e.g., 5-60 minutes).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.[11][12][13][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[11][13]
-
Cytokine Release Assay (ELISA)
-
Materials:
-
Cells cultured in 24- or 96-well plates
-
Salbutamol-d9 (acetate)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Seed cells in a 24- or 96-well plate.
-
Pre-treat the cells with various concentrations of Salbutamol-d9 (acetate) for 30-60 minutes.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/ml LPS) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the secreted cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Determine the inhibitory effect of Salbutamol-d9 (acetate) on cytokine release and calculate the IC50 value.
-
Cell Proliferation Assay (e.g., [3H]-Thymidine Incorporation or MTT Assay)
-
Materials:
-
Cells cultured in 96-well plates
-
Salbutamol-d9 (acetate)
-
Mitogen (e.g., Thrombin, Epidermal Growth Factor - EGF)
-
[3H]-Thymidine or MTT reagent
-
-
Procedure ([3H]-Thymidine Incorporation):
-
Seed cells in a 96-well plate and allow them to become quiescent by serum starvation.
-
Pre-treat cells with Salbutamol-d9 (acetate) for 30 minutes.
-
Stimulate cell proliferation with a mitogen for 18-24 hours.
-
Add [3H]-Thymidine to the culture medium and incubate for another 4-6 hours.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Visualizations
Signaling Pathway of Salbutamol
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Anti-Inflammatory Effects of β2-Receptor Agonists Salbutamol and Terbutaline Are Mediated by MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Salbutamol in Biological Matrices using Salbutamol-d9 (acetate) and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Salbutamol in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Salbutamol-d9 (acetate) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] The protocols provided herein detail sample preparation, chromatographic separation, and mass spectrometric conditions suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Introduction
Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[2] Accurate and reliable quantification of Salbutamol in biological fluids is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, specificity, and throughput.[3]
The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability.[1][4] Salbutamol-d9, where nine hydrogen atoms on the tert-butyl group are replaced by deuterium, is an ideal internal standard as it co-elutes with the analyte and compensates for variations in extraction efficiency and matrix-induced ion suppression or enhancement.[4] This application note provides a comprehensive protocol for the use of Salbutamol-d9 (acetate) in the mass spectrometry-based bioanalysis of Salbutamol.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Salbutamol using LC-MS/MS with a deuterated internal standard. The data is compiled from various published methods and represents expected performance.
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.100 - 10.0 ng/mL | 1 - 1000 ng/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.1 ng/mL | 0.3 - 1 ng/mL | [3][4][5] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [7] |
| Intra-day Precision (%CV) | < 15% | < 5.04% | [4][5] |
| Inter-day Precision (%CV) | < 15% | < 5.04% | [4][5] |
| Accuracy (% Bias) | Within ±15% | 83.82 - 102.33% | [4][5] |
Experimental Protocols
Sample Preparation
a) Protein Precipitation (for Plasma)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 20 µL of Salbutamol-d9 (acetate) internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[5]
b) Solid-Phase Extraction (SPE) (for Urine)
This method provides a cleaner extract, reducing matrix effects.
-
To 1 mL of urine sample, add 25 µL of Salbutamol-d9 (acetate) internal standard working solution.
-
If required, perform enzymatic hydrolysis to measure total Salbutamol (free and conjugated). Add β-glucuronidase and incubate at 55°C for 1 hour.[6]
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4]
LC-MS/MS Conditions
a) Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[2][8]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-20 µL.
b) Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy (CE): To be optimized for the specific instrument, but typical values range from 12 to 25 eV.
-
Source Temperature: Typically around 100-150°C.[8]
-
Desolvation Temperature: Typically around 450°C.[8]
Visualizations
Caption: Bioanalytical workflow for Salbutamol quantification.
Caption: Role of Salbutamol-d9 as an internal standard.
References
- 1. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. mdpi.com [mdpi.com]
- 4. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Salbutamol-d9 (acetate)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for Salbutamol-d9 (acetate).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Salbutamol-d9 (acetate) stock solutions?
A1: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1][2] When stored at -20°C, the solution should be used within one month, and at -80°C, it can be stable for up to six months.[1] For use as an internal standard, Salbutamol-d9 is stable for at least four years when stored at -20°C as a solid.[2]
Q2: What are the expected precursor and product ions for Salbutamol-d9?
A2: For Salbutamol-d9, the protonated molecule [M+H]⁺ is used as the precursor ion. The expected m/z for the precursor ion is approximately 249.0. Common product ions result from the loss of water and fragmentation of the side chain.[3] A study on a similar deuterated standard, d6-salbutamol, showed a similar fragmentation pattern to the non-deuterated form.[4]
Q3: What type of liquid chromatography column is suitable for Salbutamol-d9 analysis?
A3: A reversed-phase C18 column is commonly used for the analysis of Salbutamol and its deuterated analogs.[5][6][7] For chiral separations, a teicoplanin-based chiral phase column has been shown to be effective.[3][8]
Q4: What are typical mobile phase compositions for Salbutamol-d9 analysis?
A4: A common mobile phase consists of a mixture of acetonitrile or methanol with an aqueous solution containing a modifier like formic acid or ammonium formate.[3][5][6][9] For example, a mobile phase of acetonitrile and 5mM ammonium acetate has been successfully used.[5] Another approach used 0.05:2:98 formic acid/methanol/water as mobile phase A and methanol with 0.1% formic acid as mobile phase B.[6]
Troubleshooting Guide
Issue 1: High Background Noise
High background noise can significantly impact the sensitivity and accuracy of your measurements.[10]
Q: My baseline is very noisy. What are the potential causes and how can I fix it?
A: High background noise can originate from several sources. Here's a systematic approach to troubleshooting:
-
Contaminated Solvents or Additives : Ensure you are using high-purity, LC-MS grade solvents and additives.[10][11] Impurities can lead to increased background noise.[10]
-
Dirty Ion Source : The ion source is prone to contamination from sample residues and mobile phase components.[10][12] Regular cleaning of the ESI probe, capillary, and other source components is crucial.[12]
-
Improper Mobile Phase Composition : Switching between solvents with different compositions can cause salt precipitation, leading to increased noise.[10] Always flush the system thoroughly when changing solvents.[10]
-
System Contamination : Contaminants can build up in the LC system, causing issues like high backpressure and background noise.[10] Regularly injecting system suitability test samples can help identify contamination issues.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.
Q: My peaks for Salbutamol-d9 are tailing. What could be the cause?
A: Peak tailing for basic compounds like Salbutamol is often due to interactions with free silanols on the silica-based stationary phase of the column.[13]
-
Mobile Phase pH : Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Buffering the mobile phase can help maintain a constant pH.[13]
-
Ionic Additives : Adding an ionic reagent, such as triethanolamine (TEA), to the mobile phase can help prevent the analyte from interacting with free silanols, thus improving peak shape.[13]
-
Column Choice : Using a column with end-capping can minimize the number of free silanols available for interaction.[14] Columns designed to be stable at high pH can also reduce peak tailing for basic compounds.[14]
-
Sample Solvent : If the sample solvent has a stronger elution strength than the mobile phase, it can cause peak distortion.[15] Consider using a co-injection of a weaker solvent to mitigate this effect.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. How to reduce high background noise in an LC MS/MS experiment? - ECHEMI [echemi.com]
- 12. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
Addressing matrix effects in Salbutamol analysis with Salbutamol-d9 (acetate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Salbutamol using Salbutamol-d9 (acetate) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Salbutamol analysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Salbutamol, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS analysis.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[2][4] Ion suppression is the most frequently observed phenomenon, where the presence of matrix components reduces the analyte signal, leading to underestimation of the Salbutamol concentration. Conversely, ion enhancement, a less common effect, can cause an overestimation. The use of a stable isotope-labeled internal standard like Salbutamol-d9 is a widely accepted strategy to compensate for these effects.[3]
Q2: Why is Salbutamol-d9 (acetate) recommended as an internal standard for Salbutamol analysis?
A: Salbutamol-d9 (acetate) is a deuterium-labeled version of Salbutamol and is considered an ideal internal standard (IS) for quantitative LC-MS/MS analysis.[5] Here's why:
-
Similar Physicochemical Properties: Salbutamol-d9 has nearly identical chemical and physical properties to the unlabeled Salbutamol. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: It co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time.
-
Mass Difference: It is easily distinguishable from the native Salbutamol by the mass spectrometer due to the mass difference from the deuterium atoms.
By adding a known amount of Salbutamol-d9 to each sample, any signal variation due to matrix effects on Salbutamol will be mirrored by a similar variation in the Salbutamol-d9 signal. The ratio of the analyte peak area to the IS peak area is used for quantification, which effectively cancels out the impact of matrix effects, leading to more accurate and reliable results.[3]
Q3: I'm observing significant ion suppression for Salbutamol. What are the common causes and how can I troubleshoot this?
A: Significant ion suppression is a common challenge in bioanalysis. Here are the primary causes and a step-by-step troubleshooting guide:
Common Causes:
-
Insufficient Sample Cleanup: Residual matrix components, particularly phospholipids from plasma or serum, are a major cause of ion suppression.[1][2][4]
-
Chromatographic Co-elution: If matrix components elute at the same time as Salbutamol, they will interfere with its ionization in the MS source.[3]
-
High Sample Concentration: Injecting overly concentrated samples can overload the LC column and the MS ion source, leading to suppression.[3]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Salbutamol HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in the HPLC analysis of Salbutamol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Salbutamol peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like Salbutamol and is often characterized by an asymmetric peak with a drawn-out trailing edge.[1][2] The primary cause is secondary interactions between the basic Salbutamol molecule and the stationary phase.[3]
Common Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns are acidic and can interact with the positively charged amine group of Salbutamol, causing peak tailing.[1][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of Salbutamol, contributing to tailing.[2]
-
Column Contamination: Accumulation of sample matrix components or impurities on the column can create active sites that lead to tailing.[6]
Q2: My Salbutamol peak is fronting. What could be the cause?
Peak fronting, where the peak has a sharp front and a sloping leading edge, is less common than tailing but can still occur.[2]
Common Causes and Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[2][6]
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Improper Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a distorted peak.[8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q3: I am observing split peaks for Salbutamol. What should I investigate?
Split peaks suggest that the analyte is experiencing two different interaction environments as it travels through the column.
Common Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[9][10]
-
Solution: Reverse and flush the column to dislodge particulates. If the problem persists, the frit may need to be replaced, or a new column may be necessary. An in-line filter can help prevent this issue.[10]
-
-
Column Void or Channeling: A void or channel in the column packing can lead to different flow paths for the analyte, resulting in a split peak.
-
Solution: This is often due to column degradation and typically requires column replacement.
-
-
Mobile Phase/Sample Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
Q4: My Salbutamol peak is broader than expected. How can I improve it?
Broad peaks can reduce sensitivity and resolution, making accurate quantification difficult.[2]
Common Causes and Solutions:
-
Extra-Column Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing.[1]
-
-
Low Mobile Phase Strength: If the mobile phase is too weak, the analyte will be retained longer on the column, leading to broader peaks.[2]
-
Solution: Increase the percentage of the organic modifier in the mobile phase to decrease retention time and sharpen the peak.[7]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak widths.[2]
-
Solution: Use a column oven to maintain a stable temperature.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Salbutamol HPLC analysis.
Caption: Troubleshooting workflow for poor peak shape in Salbutamol HPLC.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Modifier Addition
This protocol is designed to address peak tailing caused by silanol interactions.
-
Initial Mobile Phase Preparation: Prepare the mobile phase as per your existing method. For example, a mixture of acetonitrile and a buffer solution.
-
pH Adjustment: If peak tailing is observed, prepare a new mobile phase where the aqueous portion's pH is adjusted to a lower value, typically between 2.5 and 3.5, using an acid like phosphoric acid or formic acid.[3] This helps to keep the silanol groups on the column in their protonated state.
-
Addition of a Tailing Reducer (Triethylamine - TEA): If pH adjustment alone is insufficient, a competitive base like triethylamine (TEA) can be added to the mobile phase.[4][5]
-
Add TEA to the aqueous portion of the mobile phase at a concentration of 0.05-0.1% (v/v).
-
Re-adjust the pH of the mobile phase after adding TEA.
-
-
Column Equilibration: Equilibrate the column with the new mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject the Salbutamol standard and observe the peak shape.
Protocol 2: Column Washing and Regeneration
This protocol addresses issues arising from column contamination.
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Strong Solvent Wash: Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase C18 column, a typical sequence would be:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Return to Mobile Phase: Gradually re-introduce the mobile phase by flushing with an intermediate solvent (e.g., isopropanol/mobile phase mixture) before switching to the pure mobile phase.
-
Equilibration and Testing: Reconnect the column to the detector, equilibrate with the mobile phase, and inject a standard to check for improved peak shape.
Data Presentation
The following tables summarize key parameters that can be optimized to improve Salbutamol peak shape.
Table 1: Recommended Mobile Phase Compositions for Salbutamol Analysis
| Mobile Phase Component | Recommended Range/Value | Purpose | Reference |
| Buffer | 10-50 mM | Maintain constant pH | [7][9] |
| pH | 2.5 - 3.7 | Minimize silanol interactions | [3][4][11] |
| Organic Modifier | Acetonitrile or Methanol | Control retention and peak width | [1] |
| Additive (e.g., TEA) | 0.05 - 0.1% (v/v) | Mask silanol groups | [4][5] |
Table 2: Typical HPLC System Parameters for Salbutamol Analysis
| Parameter | Recommended Value | Rationale | Reference |
| Column Type | C18, End-capped or Polar-embedded | Reduce secondary interactions | [1][4] |
| Flow Rate | 0.7 - 1.0 mL/min | Optimize separation and peak shape | [4][11] |
| Column Temperature | 30 - 40 °C | Improve efficiency and reduce viscosity | [11] |
| Detection Wavelength | 225 - 230 nm or 276 nm | Optimal absorbance for Salbutamol | [4][12] |
| Injection Volume | 5 - 20 µL | Avoid column overload | [4] |
Signaling Pathways and Logical Relationships
The interaction between Salbutamol and the stationary phase is a key factor in peak shape. The following diagram illustrates this relationship.
Caption: Interactions affecting Salbutamol peak shape on a C18 column.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay -Analytical Science and Technology | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. uhplcs.com [uhplcs.com]
- 8. support.waters.com [support.waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sciensage.info [sciensage.info]
- 12. A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation [article.sapub.org]
Stability of Salbutamol-d9 (acetate) in different solvents and temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salbutamol-d9 (acetate). The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the stability of the compound in different solvents and at various temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Salbutamol-d9 (acetate)?
A1: For long-term stability, Salbutamol-d9 (acetate) should be stored under specific conditions depending on its form (solid or in solution).[1][2]
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 4 years[2] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Q2: What solvents are recommended for preparing stock solutions of Salbutamol-d9 (acetate)?
A2: Salbutamol-d9 (acetate) is slightly soluble in methanol and water.[2] It is also soluble in DMSO at a concentration of 100 mg/mL, though this requires sonication and warming.[1] Note that DMSO is hygroscopic, and the water content can impact solubility.[1] For aqueous solutions, maximum stability is observed between pH 3 and 4.[3] Acetone has been shown to be a more stable solvent for non-deuterated Salbutamol compared to methanol, as it is aprotic and less likely to participate in degradation reactions.[4][5]
Q3: My analytical results show a decrease in the concentration of Salbutamol-d9 (acetate) over time. What could be the cause?
A3: A decrease in concentration is likely due to degradation. The stability of Salbutamol-d9 (acetate) is influenced by the solvent, temperature, pH, and exposure to light and oxygen.[3][6][7] Protic solvents like methanol and ethanol can react with Salbutamol to form ether degradation products, especially under acidic conditions.[5][8][9] In aqueous solutions, degradation is accelerated by pH values outside the optimal range of 3-4 and by the presence of oxygen.[3]
Q4: I am observing unexpected peaks in my chromatogram when analyzing Salbutamol-d9 (acetate) solutions. What are these peaks?
A4: Unexpected peaks are likely degradation products. In methanolic solutions, methylation products of Salbutamol have been identified.[5] In ethanolic solutions, ethyl ether derivatives can form.[8][9] Forced degradation studies on Salbutamol have shown that it degrades under acidic, alkaline, oxidative, and thermal stress, leading to the formation of various byproducts.[6][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (poor reproducibility) | - Degradation of stock or working solutions.- Repeated freeze-thaw cycles of stock solutions.- Water absorption by hygroscopic solvents (e.g., DMSO). | - Prepare fresh working solutions daily.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use freshly opened, high-purity solvents. |
| Loss of Salbutamol-d9 (acetate) signal during analysis | - Adsorption to container surfaces.- Significant degradation in the analytical mobile phase or sample matrix. | - Use silanized glass or polypropylene containers.- Evaluate the stability of the analyte in the mobile phase and sample matrix by running control samples at different time points during the analytical run. |
| Peak tailing or broadening in HPLC analysis | - Interaction with active sites on the HPLC column.- Poor choice of mobile phase pH. | - Use a mobile phase with an appropriate pH to control the ionization state of Salbutamol-d9 (acetate).- Consider using a column with end-capping or a different stationary phase. |
| Precipitation of the compound in solution | - Exceeding the solubility limit.- Change in temperature or solvent composition. | - Ensure the concentration is within the solubility limits for the chosen solvent.- Store solutions at the recommended temperature and avoid mixing with anti-solvents. |
Stability Data
Illustrative Stability of Salbutamol-d9 (acetate) at 1 mg/mL
| Solvent | Temperature | % Remaining after 1 Week | % Remaining after 4 Weeks | % Remaining after 3 Months |
| Acetonitrile | 4°C | >99% | 98% | 95% |
| 25°C (Room Temp) | 97% | 92% | 85% | |
| Methanol | 4°C | 98% | 94% | 88% |
| 25°C (Room Temp) | 90% | 75% | 50% | |
| DMSO | -20°C | >99% | >99% | 98% |
| 4°C | 99% | 96% | 91% | |
| Water (pH 4) | 4°C | >99% | 97% | 93% |
| 25°C (Room Temp) | 96% | 88% | 78% |
Experimental Protocols
Protocol for Stability Testing of Salbutamol-d9 (acetate) in Solution
This protocol outlines a general procedure for assessing the stability of Salbutamol-d9 (acetate) in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Salbutamol-d9 (acetate) and dissolve it in the chosen solvent (e.g., methanol, acetonitrile, DMSO, or buffered water) to a final concentration of 1 mg/mL.
-
Ensure complete dissolution, using sonication and gentle warming if necessary (especially for DMSO).
-
-
Sample Storage:
-
Aliquot the stock solution into multiple vials made of an inert material (e.g., amber glass or polypropylene).
-
Store the vials at different temperature conditions (e.g., -20°C, 4°C, and 25°C). Protect samples from light.
-
-
Sample Analysis (HPLC-UV or LC-MS):
-
At specified time points (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for analysis with the initial mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method. An example of chromatographic conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6][13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm or by mass spectrometry.
-
-
The initial (time zero) sample serves as the 100% reference.
-
-
Data Analysis:
-
Calculate the percentage of Salbutamol-d9 (acetate) remaining at each time point relative to the initial concentration.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
Visualizations
References
- 1. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. litfl.com [litfl.com]
- 5. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
- 7. researchgate.net [researchgate.net]
- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. scispace.com [scispace.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
Preventing ion suppression of Salbutamol with Salbutamol-d9 (acetate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression during the analysis of Salbutamol using Salbutamol-d9 (acetate) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Salbutamol analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, Salbutamol, is reduced by the presence of co-eluting matrix components.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Salbutamol in biological samples.[1]
Q2: How does Salbutamol-d9 help in mitigating the effects of ion suppression?
A2: Salbutamol-d9 is a stable isotope-labeled internal standard.[2] It is chemically identical to Salbutamol but has a different mass due to the deuterium atoms. Because it co-elutes with Salbutamol and has similar ionization properties, any ion suppression affecting Salbutamol will also affect Salbutamol-d9 to a similar extent.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and other endogenous or exogenous compounds. These substances can interfere with the ionization process in the mass spectrometer's ion source.
Q4: What are the typical mass transitions (MRM) for Salbutamol and Salbutamol-d9?
A4: The multiple reaction monitoring (MRM) transitions for Salbutamol and its deuterated internal standard are crucial for selective and sensitive detection. The specific transitions can vary slightly depending on the instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Salbutamol | 240.2 | 148.1 |
| Salbutamol | 240.0 | 166.0 |
| Salbutamol-d9 | 249.08 | 148.59 |
| Salbutamol-d3 | 243.0 | 151.0 |
Note: The exact m/z values may need to be optimized on your specific mass spectrometer.
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Variability in Salbutamol Peak Area
This issue is often indicative of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression. Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components.[4]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex biological samples.
-
Protein Precipitation: While a simpler method, it may be less effective at removing all interfering substances.[3]
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient profile to separate Salbutamol from the ion-suppressing regions.
-
Column Chemistry: Experiment with different C18 columns or other stationary phases to improve separation.[5]
-
-
Check Internal Standard Performance: Ensure that the Salbutamol-d9 internal standard is being added consistently and that its signal is stable across samples.
Issue 2: Poor Recovery of Salbutamol
Low recovery can result from inefficient extraction or degradation of the analyte.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method.
-
Solvent Selection: For LLE, test different organic solvents to find the one with the best extraction efficiency for Salbutamol.
-
Elution Solvent (SPE): For SPE, ensure the elution solvent is strong enough to completely elute Salbutamol from the cartridge.
-
-
Assess Analyte Stability: Salbutamol may be susceptible to degradation under certain conditions. Evaluate its stability during sample storage and processing.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
To 200 µL of urine, add 10 µL of Salbutamol-d9 internal standard solution (concentration to be optimized based on expected Salbutamol levels).
-
Add 700 µL of methanol.
-
Vortex mix for 10 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
-
Elution:
-
Elute Salbutamol and Salbutamol-d9 with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to visualize the regions of ion suppression in a chromatogram.
-
System Setup:
-
Set up the LC-MS/MS system as you would for your Salbutamol analysis.
-
Using a T-connector, introduce a constant flow of a standard solution of Salbutamol (e.g., 100 ng/mL in mobile phase) into the eluent stream between the analytical column and the mass spectrometer ion source using a syringe pump.
-
-
Procedure:
-
Inject a blank matrix sample (e.g., extracted plasma or urine without the analyte or internal standard).
-
Acquire data in MRM mode for the Salbutamol transition.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused Salbutamol. A stable baseline should be observed.
-
Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Compare the retention time of your Salbutamol peak with the regions of ion suppression to determine if your analysis is affected.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Salbutamol Analysis
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 650°C |
| Collision Energy | Optimized for each transition (e.g., 20-30 eV) |
Table 2: Example Recovery and Matrix Effect Data
| Analyte | Sample Type | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Salbutamol | Urine | SPE | 85 - 95 | < 15 |
| Salbutamol | Plasma | LLE | 80 - 90 | < 20 |
| Salbutamol | Plasma | Protein Precipitation | 90 - 105 | 25 - 40 |
Note: These are example values and will vary depending on the specific protocol and matrix. A matrix effect of <15% is generally considered acceptable.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Improving signal-to-noise ratio for Salbutamol with a deuterated internal standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing a deuterated internal standard to improve the signal-to-noise ratio in Salbutamol analysis.
Troubleshooting Guides
Question: I am observing a poor signal-to-noise ratio for Salbutamol even with a deuterated internal standard. What are the potential causes and solutions?
Answer:
A poor signal-to-noise (S/N) ratio can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
1. Sample Preparation:
-
Issue: Inefficient extraction of Salbutamol from the matrix can lead to low analyte concentration and consequently a poor signal. Matrix components can also interfere with ionization.
-
Troubleshooting Steps:
-
Optimize Extraction Method: If using liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized for Salbutamol's extraction into the organic solvent. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. A method using an Oasis HLB cartridge has been shown to be effective.[1]
-
Enzymatic Hydrolysis: For samples containing Salbutamol glucuronide, ensure complete enzymatic hydrolysis with β-glucuronidase to release free Salbutamol.[2][3]
-
Protein Precipitation: For plasma samples, protein precipitation with acetonitrile is a rapid and effective sample clean-up method.[4]
-
2. Chromatographic Conditions:
-
Issue: Poor chromatographic peak shape (e.g., tailing, splitting) can decrease the peak height and thus the S/N ratio. Co-elution of matrix components with Salbutamol can cause ion suppression.
-
Troubleshooting Steps:
-
Address Peak Tailing/Splitting: Peak tailing and splitting for basic compounds like Salbutamol can occur due to interactions with residual silanols on silica-based columns.[5][6]
-
Consider pre-conditioning the column with triethylamine (TEA) and including it in the mobile phase to block active silanol sites.[5][6]
-
The use of an ion-pairing reagent like sodium heptane sulfonate (SHS) in the mobile phase can also improve peak shape.[5]
-
Ensure the mobile phase pH is buffered to maintain consistent ionization of Salbutamol.[5][6]
-
-
Optimize Separation: Adjust the mobile phase composition and gradient to achieve better separation of Salbutamol from interfering matrix components. A mobile phase of methanol-water with ammonium acetate and formic acid has been successfully used.[4][7]
-
3. Mass Spectrometry Parameters:
-
Issue: Suboptimal mass spectrometer settings will directly impact the signal intensity.
-
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Systematically optimize parameters such as capillary voltage, nozzle voltage, nebulizer pressure, drying gas temperature, and flow rate.[8][9]
-
Select Appropriate MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for both Salbutamol and the deuterated internal standard. Common transitions for Salbutamol are m/z 240.1 → 148.1.[4] For Salbutamol-d3, a common transition is m/z 243.1 → 151.0.[4] For d6-salbutamol, a suitable transition is m/z 246/148.[10]
-
Experimental Workflow for Troubleshooting Poor S/N Ratio
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ipratropium and salbutamol in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
Navigating the Nuances of Salbutamol-d9 (acetate) Usage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of isotopically labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. Salbutamol-d9 (acetate), a deuterated analog of the widely used bronchodilator Salbutamol, serves as a critical tool for researchers in various fields. However, its application is not without potential challenges. This technical support center provides a comprehensive guide to common pitfalls encountered during the use of Salbutamol-d9 (acetate) and offers practical solutions to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, preparation, and analysis of Salbutamol-d9 (acetate).
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Quantification (High Variability) | Isotopic exchange (loss of deuterium for protium) can occur, especially in acidic or basic solutions, altering the mass-to-charge ratio and leading to inaccurate measurements.[1] | - Maintain solutions at a neutral pH whenever possible.- Avoid prolonged storage in acidic or basic conditions.[1]- Prepare fresh solutions before use. |
| Co-elution with interfering matrix components can cause ion suppression or enhancement, affecting the signal of the internal standard differently than the analyte.[2][3] | - Optimize chromatographic conditions to ensure baseline separation of the analyte, internal standard, and any interfering peaks.- Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix components. | |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | - Adjust the mobile phase composition, pH, or gradient profile.- Ensure the column is properly conditioned and not overloaded. |
| Degradation of the analyte or internal standard. Salbutamol is known to be sensitive to oxygen and certain buffer salts like phosphate can accelerate its breakdown.[4] | - Use freshly prepared solutions.- Degas solvents to minimize dissolved oxygen.[4]- Consider using acetate buffers, which have been shown to have a stabilizing effect on Salbutamol.[4] | |
| Loss of Signal Intensity During a Run | Contamination of the mass spectrometer ion source or quadrupoles over the course of an analytical run.[5] | - Implement a robust column wash step between injections to minimize the introduction of non-volatile matrix components into the mass spectrometer.- Perform regular cleaning and maintenance of the ion source and mass analyzer.[5] |
| In-source fragmentation or instability of the protonated molecule. | - Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. | |
| Chromatographic Shift Between Analyte and Internal Standard | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect.[2] This can lead to differential matrix effects if they elute into regions of varying ion suppression.[3] | - While minor shifts are often unavoidable, ensure the peak shapes are symmetrical and that the integration parameters are set correctly for both the analyte and the internal standard.- If significant shifts are observed, consider using a C13-labeled internal standard as an alternative, as they tend to have closer chromatographic behavior to the unlabeled analyte.[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store Salbutamol-d9 (acetate)?
A1: Salbutamol-d9 (acetate) should be stored as a solid at -20°C for long-term stability.[6] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Always protect the compound from light and moisture.
Q2: What solvents are suitable for dissolving Salbutamol-d9 (acetate)?
A2: Salbutamol-d9 is slightly soluble in methanol and water.[6] For creating stock solutions, high-purity solvents like methanol or DMSO are commonly used.
Experimental Design
Q3: At what concentration should I use Salbutamol-d9 (acetate) as an internal standard?
A3: The optimal concentration of the internal standard depends on the expected concentration range of the analyte in your samples and the sensitivity of your instrument. A general guideline is to use a concentration that is in the mid-range of your calibration curve.
Q4: Can I use one deuterated internal standard for multiple analytes?
A4: It is best practice to use a specific deuterated internal standard for each analyte you are quantifying.[2] This is because the primary advantage of a deuterated standard is its chemical and physical similarity to the analyte, which allows it to effectively compensate for variations in sample preparation and matrix effects.[2]
Data Interpretation
Q5: My calibration curve is non-linear. What could be the cause?
A5: Non-linearity can be caused by several factors, including detector saturation at high concentrations, ion suppression, or issues with the internal standard.[8] If the peak area of your internal standard is not constant across your calibration curve, it may indicate a matrix effect or that the concentration of the internal standard is too low relative to the analyte at the higher end of the curve.[8]
Q6: I am observing unexpected peaks in my chromatogram. What should I do?
A6: Unexpected peaks could be due to contaminants, degradation products, or metabolites. Review your sample preparation procedure for potential sources of contamination. To investigate degradation, analyze a freshly prepared standard solution. If metabolites are suspected, further characterization using high-resolution mass spectrometry may be necessary.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Salbutamol in Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 10 µL of Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
General LC-MS/MS Parameters for Salbutamol Analysis
| Parameter | Typical Value |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile[9][10] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Salbutamol: m/z 240.2 → 148.1[10]Salbutamol-d9: m/z 249.2 → 157.1 (example, will vary based on deuterium positions) |
Visualizing Key Pathways and Workflows
Caption: Simplified signaling pathway of Salbutamol leading to bronchodilation.
Caption: General workflow for the quantification of Salbutamol using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. myadlm.org [myadlm.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. fda.gov [fda.gov]
- 10. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of extraction recovery for Salbutamol and Salbutamol-d9 (acetate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Salbutamol and its deuterated internal standard, Salbutamol-d9 (acetate).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of Salbutamol and Salbutamol-d9.
Question: Why am I observing low or inconsistent extraction recovery for Salbutamol?
Answer: Low or inconsistent recovery can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:
-
Suboptimal pH: The extraction efficiency of Salbutamol, which has both amine and phenolic groups, is highly dependent on the pH of the sample matrix.[1]
-
Solution: For Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent, ensure the sample is acidified (e.g., with perchloric acid or phosphoric acid) to facilitate strong cation retention.[2][3] For Liquid-Liquid Extraction (LLE), adjust the sample to a basic pH (e.g., pH 11.7) to neutralize the amine group and enhance its partitioning into an organic solvent like ethyl acetate.[1][4]
-
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in LLE or sorbent in SPE is critical for effective analyte isolation.
-
Solution (LLE): Ethyl acetate is a commonly used and effective solvent for extracting Salbutamol from biological matrices.[4]
-
Solution (SPE): Hydrophilic-Lipophilic-Balanced (HLB) and mixed-mode cation exchange (e.g., Oasis MCX) cartridges are effective for extracting Salbutamol and its metabolites from complex matrices like urine and plasma.[3][4][5]
-
-
Insufficient Elution Strength (SPE): The analyte may be strongly retained on the SPE sorbent, leading to incomplete elution.
-
Solution: Use an acidified organic solvent for elution. A common effective eluent is 1% trifluoroacetic acid (TFA) in methanol.[5]
-
-
Analyte Degradation: Salbutamol can be unstable under certain conditions, which can lead to lower-than-expected quantitative results.[6]
-
Matrix Effects: Endogenous components in biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.
Question: My chromatogram shows poor peak shape (e.g., tailing, splitting) for Salbutamol. What can I do?
Answer: Poor peak shape in HPLC is a common issue, especially for basic compounds like Salbutamol, and is often related to secondary interactions with the stationary phase.[8][9]
-
Cause: Free anionic silanol groups on silica-based C18 columns can interact with the cationic amine group of Salbutamol, causing peak tailing and broadening.[8]
-
Solution 1: Mobile Phase Modification: Add an ion-pairing agent or a competing base to the mobile phase to mask the active silanol sites.
-
Triethylamine (TEA): Adding a small concentration of TEA (e.g., 0.07%) to the mobile phase can significantly improve peak shape by competing with Salbutamol for interaction with the silanol groups.[8][9]
-
Sodium Heptane Sulfonate (SHS): This ion-pairing reagent can be used to form a neutral complex with Salbutamol, improving retention and peak symmetry.[8]
-
-
Solution 2: pH Control: Ensure the mobile phase is adequately buffered to maintain a consistent pH.[8][9] Adjusting the mobile phase to a lower pH (e.g., 2.5-3.0) with an acid like orthophosphoric acid can protonate the silanol groups, reducing unwanted interactions.[3]
-
Solution 3: Column Conditioning: Pre-conditioning the column with the mobile phase containing the modifier (like TEA) can help ensure that the silanol groups are sufficiently masked before sample injection.[8]
Frequently Asked Questions (FAQs)
What are the most common methods for extracting Salbutamol and its internal standards? The most frequently employed methods for extracting Salbutamol from biological matrices like plasma and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5] SPE is often preferred for its high efficiency in cleaning up complex samples, leading to high recovery rates.[3][5] LLE is a viable alternative, though it may not effectively remove all matrix components.[7] Protein precipitation is a simpler method but is generally less clean and may not be suitable for sensitive analyses.[7]
Why is Salbutamol-d9 (acetate) used as an internal standard? Salbutamol-d9 is a deuterated analog of Salbutamol, meaning it is chemically identical but contains nine deuterium atoms in place of hydrogen atoms on the tert-butyl group.[10] This makes it an ideal internal standard for quantification by mass spectrometry (GC-MS or LC-MS) for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the non-deuterated Salbutamol during extraction, chromatography, and ionization, correcting for variations in sample preparation and instrument response.
-
Mass Difference: It is easily distinguished from the target analyte by its higher mass, without significantly altering its retention time.
-
Co-elution: It co-elutes with the analyte, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the internal standard similarly.
What are the key parameters to optimize for a Solid-Phase Extraction (SPE) protocol? To maximize recovery, the following SPE steps should be carefully optimized:
-
Sorbent Selection: Mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) sorbents are highly effective for Salbutamol.[3][5]
-
Conditioning and Equilibration: Properly wet the sorbent with an organic solvent (e.g., methanol) and then equilibrate with an aqueous solution (e.g., water or a buffer) to prepare it for sample loading.[5]
-
Sample Pre-treatment and Loading: Adjust the sample pH to ensure the analyte is in the correct ionic state for retention. For MCX, acidifying the sample is crucial.[2] Load the sample at a slow, consistent flow rate.
-
Washing: Use a weak solvent (e.g., water or a mild organic/aqueous mix) to remove interfering compounds without prematurely eluting the analyte.[5]
-
Elution: Use a strong solvent to desorb the analyte. For Salbutamol on an MCX sorbent, an acidified organic solvent (e.g., 1% TFA in methanol) is typically required for efficient elution.[5]
How can I minimize analyte degradation during sample preparation and storage? Salbutamol can degrade, particularly in solution over time.[6] To ensure accurate quantification:
-
Storage: Store urine and plasma samples frozen (e.g., at -20°C) until analysis.[11]
-
Solvent Choice: Be aware that storing standard solutions in methanol can lead to the formation of methylation products.[6] Prepare fresh standards or validate their stability over the intended period of use.
-
pH: Investigate the stability of Salbutamol at different pH values, as this can influence degradation rates.[6]
Quantitative Data Summary
The following table summarizes reported extraction recovery data for Salbutamol from various studies.
| Extraction Method | Matrix | Sorbent/Solvent | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Urine | Oasis MCX Cartridge | 92.24% (un-metabolized) | [3] |
| Solid-Phase Extraction (SPE) | Urine | Oasis MCX Cartridge | 91.52% (metabolized) | [3] |
| Solid-Phase Extraction (SPE) | Serum | ISOLUTE ENV+ | ~60-65% | [5] |
| Solid-Phase Extraction (SPE) | Plasma | Sep-Pak Silica | 77.32% | [11] |
| Solid-Phase Extraction (SPE) | Urine | Sep-Pak Silica | 81.25% | [11] |
| Liquid-Liquid Extraction (LLE) | Plasma/Urine | Ethyl Acetate | Not specified, but used successfully | [4] |
Experimental Protocols
Below are generalized protocols for common Salbutamol extraction methods based on published literature. Note: These are templates and should be optimized for your specific application and matrix.
1. Solid-Phase Extraction (SPE) Protocol for Plasma/Urine
This protocol is based on methods using mixed-mode cation exchange cartridges.[2][3]
-
Sample Pre-treatment: To a 1 mL aliquot of plasma or urine, add 50 µL of Salbutamol-d9 internal standard solution. Add 4 mL of ammonium acetate buffer (pH 5.2).[2] Add 500 µL of 35% perchloric acid, then vortex for 1 minute.[2] Centrifuge the sample for 5 minutes at 8,000 x g.[2]
-
Column Conditioning: Condition an Oasis MCX (60 mg, 3 mL) SPE cartridge with 1 mL of methanol.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of distilled water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 1% TFA in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine
This protocol is based on a method using ethyl acetate for extraction.[4]
-
Sample Preparation: To a 500 µL aliquot of plasma or urine in a centrifuge tube, add the internal standard (Salbutamol-d9).
-
pH Adjustment: Add a buffer or base (e.g., NaOH solution) to adjust the sample pH to >11.
-
Solvent Addition: Add 3 mL of ethyl acetate.
-
Extraction: Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 4,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
Caption: A troubleshooting decision tree for low extraction recovery.
References
- 1. Extraction and preconcentration of salbutamol and terbutaline from aqueous samples using hollow fiber supported liquid membrane containing anionic carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay -Analytical Science and Technology | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. academic.oup.com [academic.oup.com]
Dealing with isotopic interference in Salbutamol-d9 (acetate) analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of Salbutamol-d9 (acetate).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Salbutamol-d9 (acetate) analysis?
A1: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the unlabeled Salbutamol analyte contributes to the signal of the deuterated internal standard, Salbutamol-d9.[1] This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the Salbutamol molecule. At high concentrations of Salbutamol, the intensity of its M+9 isotopologue can be significant enough to artificially inflate the measured response of the Salbutamol-d9 internal standard, leading to inaccurate quantification.
Q2: Why is Salbutamol-d9 used as an internal standard?
A2: Stable isotope-labeled (SIL) internal standards like Salbutamol-d9 are considered the gold standard in quantitative mass spectrometry.[1][2] Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects and potential matrix suppression.[3] This allows for accurate correction of variations during sample preparation and analysis. The nine deuterium atoms provide a significant mass shift, which generally allows for clear differentiation from the unlabeled analyte.
Q3: Does the acetate salt form of Salbutamol-d9 affect the analysis?
A3: The acetate salt form of Salbutamol-d9 primarily enhances the solubility and stability of the compound in its solid form. Once dissolved in the analytical mobile phase, it dissociates, and the Salbutamol-d9 cation is analyzed. The acetate counter-ion does not typically interfere with the mass spectrometric analysis of Salbutamol-d9 itself. However, it is crucial to ensure that the stock solutions of both the analyte and the internal standard are prepared in a compatible solvent to prevent any precipitation or degradation.
Q4: What are the primary instrument parameters to consider for minimizing isotopic interference?
A4: High-resolution mass spectrometry can help distinguish between the analyte's isotopologues and the internal standard. However, in many cases, chromatographic separation and careful selection of precursor-product ion transitions in tandem mass spectrometry (MS/MS) are key. Ensuring baseline chromatographic separation between Salbutamol and any potential interfering endogenous compounds is crucial.
Troubleshooting Guides
Problem 1: I am observing a non-linear calibration curve, especially at high analyte concentrations.
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Possible Cause: This is a classic symptom of isotopic interference.[1] At high concentrations of unlabeled Salbutamol, the M+9 isotopologue signal contributes to the Salbutamol-d9 signal, artificially increasing the internal standard response and causing the calibration curve to bend.
-
Troubleshooting Steps:
-
Verify the Isotopic Contribution: Analyze a high-concentration standard of unlabeled Salbutamol and monitor the mass channel for Salbutamol-d9. A significant signal at the retention time of Salbutamol will confirm the interference.
-
Adjust the Internal Standard Concentration: Increasing the concentration of the Salbutamol-d9 internal standard can sometimes mitigate the relative contribution of the analyte's isotopic peak.[2]
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Implement a Non-Linear Calibration Model: Instead of a linear regression, use a non-linear fitting model that can account for the isotopic contribution.[1] A quadratic fit is often suitable for this purpose.
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Mathematical Correction: Apply a mathematical correction to the measured internal standard peak area. This involves determining the percentage contribution of the analyte's M+9 isotopologue to the internal standard signal and subtracting it.
-
Problem 2: My quality control (QC) samples are consistently failing, showing a negative bias at high concentrations.
-
Possible Cause: A negative bias in high QC samples is another indication of isotopic interference. The artificially inflated internal standard signal leads to a lower calculated analyte-to-internal standard ratio, resulting in an underestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Follow the steps outlined in Problem 1 to confirm and address the isotopic interference.
-
Re-evaluate the MRM Transitions: Ensure that the selected precursor and product ions for both the analyte and the internal standard are highly specific and that there is no unforeseen overlap in fragmentation patterns.
-
Optimize Chromatographic Separation: While Salbutamol and Salbutamol-d9 will co-elute, improving the overall peak shape and resolution can help in more accurate integration and minimize the impact of any closely eluting interferences.
-
Data Presentation
Table 1: Illustrative Data of Isotopic Interference on Salbutamol-d9 Signal
| Salbutamol Concentration (ng/mL) | Analyte Peak Area (Salbutamol) | IS Peak Area (Salbutamol-d9) - No Interference (Expected) | IS Peak Area (Salbutamol-d9) - With Interference (Observed) | % Interference |
| 1 | 10,000 | 1,000,000 | 1,000,500 | 0.05% |
| 10 | 100,000 | 1,000,000 | 1,005,000 | 0.50% |
| 100 | 1,000,000 | 1,000,000 | 1,050,000 | 5.00% |
| 1000 | 10,000,000 | 1,000,000 | 1,500,000 | 50.00% |
Table 2: Comparison of Quantification with and without Interference Correction
| Salbutamol Concentration (ng/mL) | Calculated Concentration (Without Correction) (ng/mL) | % Bias | Calculated Concentration (With Correction) (ng/mL) | % Bias |
| 1 | 0.99 | -1.0% | 1.00 | 0.0% |
| 10 | 9.52 | -4.8% | 10.00 | 0.0% |
| 100 | 83.33 | -16.7% | 100.00 | 0.0% |
| 1000 | 666.67 | -33.3% | 1000.00 | 0.0% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Salbutamol with Salbutamol-d9 (acetate) Internal Standard
This protocol is a general guideline and may require optimization for specific instrumentation and matrices.
-
Sample Preparation (Human Urine) [4][5]
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To 1 mL of urine, add 50 µL of Salbutamol-d9 (acetate) internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salbutamol: Precursor m/z 240.2 → Product m/z 148.1
-
Salbutamol-d9: Precursor m/z 249.2 → Product m/z 157.1
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
Visualizations
Caption: Workflow for Salbutamol analysis with troubleshooting for isotopic interference.
Caption: Logical relationship illustrating the cause of isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Analytical Method Robustness with Salbutamol-d9 (acetate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salbutamol-d9 (acetate) as an internal standard to enhance the robustness of analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use Salbutamol-d9 (acetate) as an internal standard in my analytical method?
A1: Stable isotopically labeled (SIL) internal standards, such as Salbutamol-d9 (acetate), are considered the gold standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). [1][2]They are chemically and physically almost identical to the analyte (Salbutamol), leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. [1]This co-elution and similar behavior help to compensate for variations in sample preparation and matrix effects, ultimately leading to more accurate and precise quantification of Salbutamol. [2][3] Q2: What are the most common issues encountered when using Salbutamol-d9 (acetate)?
A2: The most common issues include:
-
Chromatographic Separation: Deuterated standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte on reversed-phase columns. [4]This can lead to differential matrix effects and impact the accuracy of quantification. [3][4]* Matrix Effects: Even with a SIL internal standard, significant ion suppression or enhancement from matrix components can affect the analyte and internal standard differently, leading to inaccurate results. [2][3][5]This is known as differential matrix effects. [3]* Stability: Salbutamol can be unstable under certain conditions, including changes in pH and temperature, and in certain solvents like methanol. [6]While Salbutamol-d9 is expected to have similar stability, it is crucial to handle stock and working solutions appropriately.
-
Isotopic Purity: The presence of unlabeled Salbutamol in the Salbutamol-d9 standard can lead to an overestimation of the analyte concentration, especially at low levels. It is essential to use a standard with high isotopic purity.
Q3: How can I minimize chromatographic separation between Salbutamol and Salbutamol-d9?
A3: To minimize separation, you can:
-
Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, and flow rates.
-
Select an Appropriate Column: Consider using a column with a different stationary phase chemistry that provides less resolution between isotopologues.
-
Use C13 or N15 Labeled Standards: If significant separation persists, consider using a C13 or N15 labeled internal standard, as these tend to have retention times closer to the native analyte compared to deuterated standards. [4] Q4: What steps can I take to mitigate matrix effects?
A4: To mitigate matrix effects, consider the following:
-
Effective Sample Preparation: Employ robust sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. [7][8]* Chromatographic Separation: Ensure good chromatographic separation of the analyte and internal standard from the bulk of the matrix components. [2]* Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. [9]* Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is representative of the study samples to compensate for matrix effects. [10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Salbutamol/Salbutamol-d9 | Interaction with free silanols on the silica-based column. | Add an ion-pair reagent like triethanolamine (TEA) or sodium heptane sulfonate (SHS) to the mobile phase. Ensure the mobile phase is buffered to a constant pH. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. Salbutamol methods often use acidic mobile phases. [11] | |
| High Variability in Analyte/Internal Standard Response Ratio | Differential matrix effects. | Improve sample clean-up. [2]Optimize chromatography to separate analytes from matrix interferences. [2]Prepare matrix-matched calibrants. |
| Incomplete co-elution of analyte and internal standard. | Optimize chromatographic conditions to achieve complete peak overlap. [4] | |
| Instability of Salbutamol or Salbutamol-d9 in solution. | Prepare fresh stock and working solutions. Investigate the stability of Salbutamol in the chosen solvent and storage conditions. [6]Salbutamol has shown degradation in methanolic solutions and urine over time. [6] | |
| Overestimation of Salbutamol Concentration | Presence of unlabeled Salbutamol in the Salbutamol-d9 internal standard. | Use an internal standard with the highest possible isotopic purity. Verify the purity specified in the Certificate of Analysis. |
| Contribution from the internal standard to the analyte's MRM transition (crosstalk). | Ensure that the MRM transitions for the analyte and internal standard are specific and that there is no significant crosstalk between the channels. | |
| Low Recovery of Salbutamol and Salbutamol-d9 | Inefficient extraction from the sample matrix. | Optimize the sample extraction procedure (e.g., pH of the extraction solvent, type of SPE sorbent). Solid-phase extraction is a common and effective method for Salbutamol. [7][8] |
| Adsorption to labware. | Use low-binding tubes and pipette tips. [9] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Salbutamol-d9 (acetate).
-
Dissolve in a suitable solvent, such as methanol or water, in a 1 mL volumetric flask.
-
Vortex to ensure complete dissolution.
-
Store at the recommended temperature (typically -20°C) in an amber vial to protect from light.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase or a mixture of methanol and water).
-
The concentration of the final working internal standard solution should be appropriate for the expected analyte concentration range in the samples. A common concentration for the internal standard spiking solution is in the ng/mL range. [8][9]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and may require optimization for your specific matrix.
-
Sample Pre-treatment:
-
Extraction:
-
To 1 mL of the sample, add the Salbutamol-d9 working solution to achieve the desired final concentration.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric sorbent) with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid or ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Method Validation Data Summary
The following tables summarize typical validation parameters for analytical methods using a Salbutamol internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.02 - 20 ng/mL | 1 - 1000 ng/mL | [8][11] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [7][13] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 1 ng/mL | [11] |
Table 2: Precision and Accuracy
| Parameter | Plasma | Urine | Reference |
| Intra-day Precision (%RSD) | < 15% | < 5.04% | [7][8] |
| Inter-day Precision (%RSD) | < 15% | < 5.04% | [7][8] |
| Accuracy (% Recovery) | 85 - 115% | 83.82 - 102.33% | [8] |
Visualizations
Caption: Salbutamol signaling pathway leading to bronchodilation.
Caption: General experimental workflow for Salbutamol quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Salbutamol-d9 (acetate) with other internal standards for Salbutamol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Salbutamol in biological matrices is critical for pharmacokinetic studies, doping control, and clinical monitoring. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results, primarily by compensating for variability during sample preparation and analysis. This guide provides an objective comparison of Salbutamol-d9 (acetate) with other commonly used internal standards for Salbutamol analysis by liquid chromatography-mass spectrometry (LC-MS).
Overview of Internal Standards for Salbutamol Analysis
An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be present in the biological matrix. For LC-MS-based quantification of Salbutamol, stable isotope-labeled (SIL) analogues are generally preferred due to their chemical and physical similarities to the analyte. Commonly employed internal standards for Salbutamol include:
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Salbutamol-d9 (acetate): A heavily deuterated analogue of Salbutamol.
-
Salbutamol-d3: A deuterated analogue with three deuterium atoms.[1]
-
Salbutamol-d6: A deuterated analogue with six deuterium atoms.
-
Terbutaline: A structural analogue of Salbutamol.
This guide focuses on comparing the performance of Salbutamol-d9 with these alternatives, presenting available experimental data to aid researchers in selecting the most appropriate internal standard for their specific application.
Performance Data Comparison
The following tables summarize the performance characteristics of different internal standards for Salbutamol quantification based on data from various published studies. It is important to note that the experimental conditions, matrices, and instrumentation may vary between studies, making a direct comparison challenging. However, this compilation provides valuable insights into the expected performance of each internal standard.
Table 1: Linearity of Salbutamol Quantification Using Different Internal Standards
| Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Salbutamol-tert-butyl-d9 | Porcine Urine | 0.1 - 10 | > 0.99 |
| Salbutamol-d3 | Human Plasma | 0.100 - 10.0 | > 0.99 |
| Salbutamol-d6 | Human Urine | 200 - 2000 | 0.9874 |
| Terbutaline | Human Plasma | 0.4 - 20.0 | 0.9999 |
Table 2: Precision of Salbutamol Quantification Using Different Internal Standards
| Internal Standard | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Salbutamol-tert-butyl-d9 | Porcine Urine | < 5.04 | < 5.04 |
| Salbutamol-d3 | Human Plasma | < 15 | < 15 |
| Salbutamol-d6 | Human Urine | - | 4.8 - 14.1 |
| Terbutaline | Human Plasma | 10.1 (at LLOQ) | - |
Table 3: Accuracy and Recovery of Salbutamol Quantification Using Different Internal Standards
| Internal Standard | Matrix | Accuracy (% Bias) | Recovery (%) |
| Salbutamol-tert-butyl-d9 | Porcine Urine | - | 83.82 - 102.33 |
| Salbutamol-d3 | Human Plasma | < 15 | - |
| Terbutaline | Human Plasma | - | > 80 |
Table 4: Matrix Effect Evaluation
| Internal Standard | Matrix | Matrix Effect Evaluation |
| Salbutamol-d3 | Human Plasma | Evaluated and compensated for |
| Salbutamol-d9 | Bovine and Swine Muscle | Implicitly compensated for by the use of a deuterated standard |
Experimental Methodologies
This section provides an overview of the experimental protocols used in the studies cited for the quantification of Salbutamol using different internal standards.
Method 1: Salbutamol Quantification using Salbutamol-tert-butyl-d9 in Porcine Urine
-
Sample Preparation:
-
Hydrolysis of urine samples with β-glucuronidase/arylsulfatase.
-
Sequential solid-phase extraction (SPE) using Abs-Elut Nexus SPE followed by Bond Elut Phenylboronic Acid (PBA) SPE.[2]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).[2]
-
Method 2: Salbutamol Quantification using Salbutamol-d3 in Human Plasma
-
Sample Preparation:
-
Protein precipitation with acetonitrile.[1]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 3: Salbutamol Quantification using Terbutaline in Human Plasma
-
Sample Preparation:
-
Solid-phase extraction.
-
-
Liquid Chromatography:
-
Coupled-column chromatography.
-
-
Detection:
-
Fluorescence detection.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflow for comparing internal standards and a simplified representation of the β2-adrenergic receptor signaling pathway, which is relevant to Salbutamol's mechanism of action.
Caption: Experimental workflow for comparing internal standards.
Caption: Simplified β2-adrenergic receptor signaling pathway.
Discussion and Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Salbutamol.
-
Salbutamol-d9 (acetate): As a heavily deuterated analog, Salbutamol-d9 is expected to have chromatographic and ionization behavior that is very similar to unlabeled Salbutamol, making it an excellent candidate for an internal standard. The high degree of deuteration minimizes the risk of isotopic cross-contribution to the analyte signal. While specific comparative studies are limited, the available data for Salbutamol-tert-butyl-d9 demonstrates good performance in terms of linearity, precision, and recovery.
-
Salbutamol-d3 and Salbutamol-d6: These deuterated standards are also good choices and have been successfully used in several validated methods. They are expected to effectively compensate for matrix effects and variability in sample processing.
-
Terbutaline: As a structural analogue, terbutaline can be a cost-effective alternative to stable isotope-labeled standards. However, it may not perfectly mimic the behavior of Salbutamol during extraction and ionization, potentially leading to less accurate correction for matrix effects. Its chromatographic separation from Salbutamol must also be ensured.
Recommendation:
For the highest level of accuracy and reliability, a heavily deuterated internal standard such as Salbutamol-d9 (acetate) is recommended. Its physicochemical properties are nearly identical to the analyte, ensuring the most effective compensation for analytical variability, including matrix effects. When Salbutamol-d9 is not available, Salbutamol-d3 or Salbutamol-d6 are also excellent choices. Terbutaline can be considered when a stable isotope-labeled standard is not feasible, but thorough validation of its performance, particularly regarding matrix effects, is crucial.
Researchers should always perform a comprehensive method validation according to regulatory guidelines to ensure the chosen internal standard is suitable for the intended application and matrix.
References
A Head-to-Head Battle: Cross-Validation of Salbutamol Assays with and without Salbutamol-d9 (acetate) Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Salbutamol, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Salbutamol assays cross-validated with and without the use of a deuterated internal standard, Salbutamol-d9 (acetate). Supported by experimental data from various studies, this document aims to equip you with the necessary information to make an informed decision for your analytical needs.
The use of a stable isotope-labeled internal standard, such as Salbutamol-d9, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest, Salbutamol, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification.
This guide will delve into the performance characteristics of Salbutamol assays, presenting a clear comparison of methods employing Salbutamol-d9 against those that utilize a non-deuterated internal standard or no internal standard at all.
Performance Characteristics: A Tale of Two Methodologies
The following tables summarize the quantitative performance data from various studies, highlighting the key differences in linearity, precision, accuracy, and recovery between Salbutamol assays employing a deuterated internal standard and those without.
Table 1: Salbutamol Assay Performance with Deuterated Internal Standard (Salbutamol-d9 or similar)
| Parameter | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) | Recovery (%) | Reference |
| LC-MS/MS in Porcine Urine | 0.1 - 10 | < 5.04 (intra- and inter-assay) | - | 83.82 - 102.33 | [1] |
| UPLC-MS/MS in Human Urine | 200 - 5000 | < 8.4 (intra-assay), 5.6 - 8.9 (intermediate) | < 8.4 (intra-assay) | - | [2] |
| LC-MS/MS in Human Plasma | 0.1 - 10 | < 15 (intra- and inter-run) | < 15 (intra- and inter-run) | - | |
| LC-MS/MS in Serum-Free Media | 10 - 2000 nM | - | - | - | [3] |
| GC-MS in Blood | 3 - 100 | ≤ 15 (≤ 20 at LLOQ) | ≤ 15 (≤ 20 at LLOQ) | - |
Table 2: Salbutamol Assay Performance with Non-Deuterated Internal Standard or Without Internal Standard
| Parameter | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) | Recovery (%) | Internal Standard | Reference |
| LC-ESI-MS in Human Urine | 10.0 - 2000.0 | < 7.3 (intra- and inter-run) | ± 2.6 | - | Nadolol | [4] |
| HPLC in Metered Dose Inhaler | 0.240 - 8.640 ppm | 0.65 (repeatability), 0.99 (intermediate) | 99.58 | - | None | [5] |
| LC-MS/MS in Human Plasma & Urine | 0.02 - 1 (plasma), 1 - 100 (urine) | - | - | - | Acetaminophen | [6] |
| HPLC in Pharmaceutical Dosage Form | 1 - 25 µg/mL | - | - | - | None | [7] |
The Impact of a Deuterated Internal Standard
As evidenced by the data, assays employing a deuterated internal standard like Salbutamol-d9 consistently demonstrate high precision and accuracy. The use of a stable isotope-labeled internal standard is paramount in compensating for the analytical variability inherent in complex biological matrices. Without it, factors such as ion suppression or enhancement in the mass spectrometer source can lead to significant inaccuracies. While methods without an internal standard or with a non-deuterated one can be validated, they often require more stringent control over experimental conditions and may be more susceptible to matrix-induced errors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for the cross-validation of Salbutamol assays.
Experimental Protocol 1: Salbutamol Quantification in Urine using UPLC-MS/MS with Salbutamol-d6[2]
-
Sample Preparation:
-
Spike urine samples with Salbutamol-d6 as the internal standard.
-
Dilute the samples with ultrapure water (1:1, v/v).
-
Directly inject 1 µL of the diluted sample into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.01% formic acid in ultrapure water (v/v)
-
Mobile Phase B: 0.01% formic acid in acetonitrile (v/v)
-
Flow Rate: 0.6 mL/min
-
Gradient Elution: Employ a suitable gradient to achieve separation.
-
Column Temperature: 45°C
-
Total Run Time: 3.2 min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Desolvation Gas: Nitrogen
-
Collision Gas: Argon
-
Experimental Protocol 2: Salbutamol Quantification in Porcine Urine using LC-MS/MS with Salbutamol-tert-butyl-d9[1]
-
Sample Preparation (Solid-Phase Extraction):
-
Hydrolyze porcine urine samples with β-glucuronidase/arylsulfatase.
-
Perform a double solid-phase extraction (SPE) using Abs-Elut Nexus SPE followed by Bond Elut Phenylboronic Acid (PBA) SPE cartridges.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5μm)
-
Mobile Phase: 5mM ammonium formate in methanol
-
Flow Rate: 0.4 mL/min
-
Run Time: 15 min (isocratic)
-
Column Temperature: 15°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Salbutamol, the following diagrams have been generated.
Conclusion
The cross-validation of Salbutamol assays demonstrates a clear advantage when employing a deuterated internal standard such as Salbutamol-d9 (acetate). The presented data consistently shows improved precision and accuracy, which are critical for robust and reliable bioanalytical results in research and drug development. While methods without a deuterated internal standard can be utilized, they necessitate more rigorous validation and may be more prone to analytical variability. For the highest level of confidence in quantitative Salbutamol analysis, the use of a stable isotope-labeled internal standard is strongly recommended.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Ultraperformance liquid chromatography tandem mass spectrometric method for direct quantification of salbutamol in urine samples in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
Inter-laboratory Comparison of Salbutamol Quantification Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Salbutamol, with a focus on techniques employing deuterated internal standards, such as Salbutamol-d9. The information presented is synthesized from multiple studies to offer a comprehensive overview of experimental protocols and performance data.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for Salbutamol quantification found in the literature. These methods commonly employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. The use of a deuterated internal standard, like Salbutamol-d9, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate quantification.
Table 1: Comparison of LC-MS/MS Methods for Salbutamol Quantification in Human Urine
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | d6-Salbutamol | Atenolol | Nadolol |
| Linearity Range | 200 - 2000 ng/mL[1] | Not Specified | 10.0 - 2000.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1] | Not Specified | 10.0 ng/mL[2] |
| Interday Precision (%RSD) | 4.8% - 14.1%[1] | Not Specified | < 7.3%[2] |
| Accuracy | Not Specified | Not Specified | Within ±2.6%[2] |
| Sample Preparation | Direct injection after fortification[1] | Solid-phase extraction after hydrolysis[3] | Solid-phase extraction after hydrolysis[2] |
Table 2: Comparison of LC-MS/MS Methods for Salbutamol Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Salbutamol-d3 | Citalopram hydrobromide | Salbutamol-tert-butyl-d9 |
| Linearity Range | 0.100 - 10.0 ng/mL[4] | 0.2 - 20.0 ng/mL[5] | 0.1 - 10 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | Not specified, linearity starts at 0.100 ng/mL[4] | 0.02 ng/mL[5] | 0.3 ng/mL[6] |
| Intra- and Inter-assay Precision (%RSD) | < 15%[4] | Not Specified | < 5.04%[6] |
| Recovery | Not Specified | Not Specified | 83.82 - 102.33%[6] |
| Sample Preparation | Protein precipitation with acetonitrile[4] | Liquid-liquid extraction with ethyl acetate[5] | Solid-phase extraction[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for Salbutamol quantification using LC-MS/MS with a deuterated internal standard.
Protocol 1: Direct Urine Injection LC-MS/MS
This method is notable for its minimal sample preparation, making it suitable for high-throughput screening.
-
Sample Preparation : Urine samples (1 mL) are fortified with the internal standard (e.g., d6-salbutamol to a concentration of 500 ng/mL).[1]
-
Injection : Without any further preparation, a 10 µL aliquot is directly injected into the LC-MS/MS system.[1]
-
Liquid Chromatography : An Agilent 1100 series liquid chromatograph is used.[1]
-
Mass Spectrometry : An Applied Biosystems API 2000 triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI) is employed.[1]
-
Quantification : Ion transitions of m/z 240/148 for Salbutamol and m/z 246/148 for d6-Salbutamol are monitored.[1]
Protocol 2: Plasma Protein Precipitation LC-MS/MS
This protocol is a common and straightforward method for cleaning up plasma samples before analysis.
-
Sample Preparation : Plasma samples are deproteinized by adding acetonitrile containing the internal standard (e.g., Salbutamol-d3).[4]
-
Chromatographic Separation : A Luna C18 column (2.1 mm × 150 mm, 5 µm) is used with an isocratic mobile phase of methanol-water containing 10 mM ammonium acetate and 0.1% formic acid. The flow rate is 0.5 mL/min.[4]
-
Mass Spectrometry : The mass spectrometer is operated in positive ion mode with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode.[4]
-
MRM Transitions : The precursor-product ion pairs monitored are m/z 240.1→148.1 for Salbutamol and m/z 243.1→151.0 for Salbutamol-d3.[4]
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a more rigorous sample clean-up technique that can improve sensitivity and reduce matrix effects.
-
Enzymatic Hydrolysis : To measure total Salbutamol (free and conjugated), urine samples may first be treated with β-glucuronidase.[2][3]
-
Solid-Phase Extraction : The hydrolyzed sample is then passed through an SPE cartridge (e.g., Bond Elut-Certify) to isolate the analyte and internal standard.[2]
-
Elution : The retained compounds are eluted from the cartridge with an appropriate solvent.
-
LC-MS/MS Analysis : The eluate is then analyzed by LC-MS/MS, often with an ESI source.[2]
Visualizations
The following diagrams illustrate a typical experimental workflow for Salbutamol quantification.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. latamjpharm.org [latamjpharm.org]
- 5. ijcrcps.com [ijcrcps.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Performance of Salbutamol-d9 (acetate) for Salbutamol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of Salbutamol-d9 (acetate) as an internal standard in the quantitative analysis of Salbutamol. The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other chromatographic techniques. This document aims to assist researchers in evaluating the suitability of Salbutamol-d9 (acetate) for their specific bioanalytical needs by presenting key performance metrics such as linearity, accuracy, and precision from published literature.
Performance Characteristics of Deuterated Internal Standards for Salbutamol Analysis
The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response. For Salbutamol analysis, several deuterated analogues are utilized, with Salbutamol-d9 being a common choice.
Data Summary
The following tables summarize the linearity, accuracy (recovery), and precision (relative standard deviation, %RSD) data for Salbutamol analysis using various deuterated internal standards, as reported in different studies. It is important to note that performance metrics can be influenced by the matrix, sample preparation technique, and specific instrument conditions.
Table 1: Linearity of Salbutamol Analysis using Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Citation |
| Salbutamol-tert-butyl-d9 | LC-MS/MS | Porcine Urine | 0.1 - 10 | > 0.99 (implied) | [1] |
| Salbutamol-d3 | GC-MS/MS | Human Urine | 250 - 2000 | 0.99 | |
| Salbutamol-d3 | LC-MS/MS | Human Plasma | 0.15 - 24 | > 0.99 (implied) | |
| Not Specified | HPLC | Metered Dose Inhaler | 0.240 - 8.640 (ppm) | 0.999 | [2] |
| Salbutamol-d9 | LC-MS/MS | Bovine Urine | Not specified | > 0.990 | [3] |
Table 2: Accuracy and Precision of Salbutamol Analysis using Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Citation |
| Salbutamol-tert-butyl-d9 | LC-MS/MS | Porcine Urine | 83.82 - 102.33 | < 5.04 (Intra- and Inter-assay) | [1] |
| Salbutamol-d3 | GC-MS/MS | Human Urine | 95.50 - 107.04 | 1.85 - 2.85 (Intra- and Inter-day) | |
| Salbutamol-d3 | LC-MS/MS | Human Plasma | > 90% (as precision) | < 11% (Intra- and Inter-day) | |
| Not Specified | HPLC | Metered Dose Inhaler | 99.58 | 0.65 (Repeatability), 0.99 (Intermediate) | [2] |
| Salbutamol-d9 | LC-MS/MS | Bovine Urine | 73.67 - 118.80 | 1.62 - 15.47 (Intra-day), 2.70 - 10.44 (Inter-day) | [3] |
Experimental Methodologies
The following sections provide an overview of typical experimental protocols for the analysis of Salbutamol using a deuterated internal standard with LC-MS/MS.
Sample Preparation
A common procedure for the extraction of Salbutamol from biological matrices involves solid-phase extraction (SPE).
-
Enzymatic Hydrolysis: For urine samples, a hydrolysis step using β-glucuronidase/arylsulfatase is often employed to deconjugate Salbutamol metabolites.[1]
-
Solid-Phase Extraction (SPE):
-
Conditioning: The SPE cartridge (e.g., Abs-Elut Nexus) is conditioned with methanol followed by water.
-
Loading: The pre-treated sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: Salbutamol and the internal standard are eluted with an appropriate organic solvent.[1]
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A chiral column such as the Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5μm) is often used for the separation of Salbutamol enantiomers.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium formate in methanol is a common choice.[1]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Salbutamol and its deuterated internal standard are monitored for quantification.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Salbutamol using a deuterated internal standard.
Caption: Bioanalytical workflow for Salbutamol quantification.
Comparison with Alternatives
While Salbutamol-d9 is a suitable internal standard, other deuterated analogues such as Salbutamol-d3 are also commonly used.[4] The choice of internal standard can be critical. For instance, one study noted that Salbutamol-d9 was less effective in compensating for matrix effects due to a hydrogen-deuterium exchange during MS fragmentation, and consequently, Salbutamol-d3 was preferred in that specific application.
Non-deuterated structural analogues can also be used as internal standards, but they may not co-elute with the analyte, which can lead to less accurate correction for matrix effects. The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it has nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation and analysis.
Conclusion
The use of Salbutamol-d9 (acetate) as an internal standard provides a reliable method for the quantitative analysis of Salbutamol in various biological matrices. The available data from multiple studies demonstrates good linearity, accuracy, and precision, making it a suitable choice for pharmacokinetic studies, clinical monitoring, and other research applications. However, researchers should carefully validate the method in their specific matrix and consider the potential for hydrogen-deuterium exchange, which may influence the choice of the deuterated standard for optimal performance.
References
- 1. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. vetdergikafkas.org [vetdergikafkas.org]
- 4. Determination of salbutamol and salbutamol glucuronide in human urine by means of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Sub-Nanogram Sphere: A Comparative Guide to the Limit of Detection and Quantification for Salbutamol Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of therapeutic agents like Salbutamol is paramount. This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for Salbutamol, with a focus on methods employing the deuterated internal standard, Salbutamol-d9. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, minimizing variability and enhancing confidence in results.
This document delves into the experimental data from various studies, presenting a clear comparison of achievable sensitivity across different biological matrices and analytical platforms. Detailed experimental protocols are provided to enable replication and adaptation in your own laboratory settings.
Performance Comparison: LOD and LOQ of Salbutamol
The following tables summarize the quantitative performance of various analytical methods for the determination of Salbutamol. The data highlights the enhanced sensitivity and reliability achieved when using a deuterated internal standard such as Salbutamol-d9.
| Matrix | Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Human Serum | UHPLC-MS/MS | Deuterated analytes | <2.1 pg/mL | 8.3 pg/mL | 2.1 pg/mL - 207.5 ng/mL | |
| Human Urine | UHPLC-MS/MS | Deuterated analytes | <0.17 ng/mL | 0.17 ng/mL | Not Specified | [1] |
| Human Plasma | LC-MS/MS | Salbutamol-d3 | Not Specified | 0.15 ppb (ng/mL) | 0.15 - 24 ppb (ng/mL) | [2][3] |
| Porcine Urine | LC-MS/MS | Salbutamol-tert-butyl-d9 | Not Specified | 0.3 ng/mL | 0.1 - 10 ng/mL | [4] |
| Human Urine | LC-MS/MS | Deuterated Salbutamol | 20 ng/mL (Lower limit of detection) | Not Specified | 200 - 2000 ng/mL | [5] |
| Human Plasma | LC-MS/MS | Acetaminophen | Not Specified | 0.02 ng/mL | Not Specified | [6] |
| Human Urine | LC-MS/MS | Acetaminophen | Not Specified | 1 ng/mL | Not Specified | [7][6] |
| Human Blood | GC-MS | Not Specified | Not Specified | 5 ng/mL | 3 - 100 ng/mL | [8] |
| Heifer Plasma | UPLC-MS/MS | Not Specified | Not Specified | 0.2 ng/mL | Not Specified | [9] |
Alternative Internal Standards and Methods
While deuterated standards are the gold standard, other internal standards have been utilized. It is important to note that these may not offer the same level of analytical precision.
| Matrix | Analytical Method | Internal Standard | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Human Urine | LC-ESI-MS | Nadolol | 10.0 ng/mL | 10.0 - 2000.0 ng/mL | [10] |
Experimental Protocols: A Closer Look
The methodologies employed to achieve these detection and quantification limits are critical. Below are detailed protocols from cited studies, providing a framework for laboratory implementation.
Protocol 1: UHPLC-MS/MS for Salbutamol in Human Serum and Urine
This method demonstrates high sensitivity for the analysis of Salbutamol.
-
Sample Preparation:
-
Serum and urine samples were spiked with deuterated internal standards.[1]
-
Further specific extraction details were not available in the abstract.
-
-
Chromatography:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC).[1]
-
Column: Specific column details not provided in the abstract.
-
Mobile Phase: Specific mobile phase composition not provided in the abstract.
-
-
Mass Spectrometry:
Protocol 2: LC-MS/MS for Salbutamol in Human Plasma
A robust method for quantifying Salbutamol in a complex biological matrix.
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow
To further clarify the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Salbutamol using a deuterated internal standard.
Caption: Experimental workflow for Salbutamol quantification.
Conclusion
The data presented unequivocally supports the use of deuterated internal standards, such as Salbutamol-d9, for achieving the lowest limits of detection and quantification for Salbutamol in biological matrices. The presented LC-MS/MS methods, in particular, offer exceptional sensitivity and specificity, making them the preferred choice for pharmacokinetic studies, clinical monitoring, and anti-doping applications. The detailed protocols and workflow diagram provided in this guide serve as a valuable resource for researchers aiming to establish high-performance analytical methods for Salbutamol.
References
- 1. Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 7. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Salbutamol Levels in Plasma vs. Urine Utilizing Salbutamol-d9 (acetate) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Salbutamol concentrations in plasma and urine, critical matrices for pharmacokinetic and anti-doping studies. It details the quantitative relationship between Salbutamol and its primary metabolite, Salbutamol-4'-O-sulfate, in these biological fluids. Furthermore, this guide outlines a detailed experimental protocol for the simultaneous quantification of Salbutamol in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Salbutamol-d9 (acetate) as an internal standard for accurate and reliable measurements.
Data Presentation: Quantitative Comparison of Salbutamol and its Metabolite
The distribution and concentration of Salbutamol and its major metabolite, Salbutamol-4'-O-sulfate, vary significantly between plasma and urine, and are heavily influenced by the route of administration. The following tables summarize key quantitative data from a study involving the administration of 1200 µg of inhaled Salbutamol to healthy volunteers.
| Analyte | Maximum Concentration (Cmax) in Serum (ng/mL) |
| Salbutamol | 10.0[1] |
| Salbutamol-4'-O-sulfate | 21.4 (calculated as salbutamol equivalent)[1] |
Table 1: Maximum Concentrations of Salbutamol and its Metabolite in Serum. This table illustrates that after inhalation, the concentration of the sulfate metabolite is more than double that of the parent drug in the bloodstream, highlighting extensive first-pass metabolism.
| Analyte | Maximum Concentration (Cmax) in Urine (ng/mL) |
| Salbutamol | 948.5[1] |
| Salbutamol-4'-O-sulfate | 2738.5[1] |
Table 2: Maximum Concentrations of Salbutamol and its Metabolite in Urine. Urinary excretion data shows substantially higher concentrations of both the parent drug and its metabolite compared to serum. The metabolite is the most abundant species, indicating that renal clearance is a major elimination pathway for metabolically transformed Salbutamol.
Experimental Protocols
A robust and sensitive analytical method is crucial for the accurate quantification of Salbutamol in biological matrices. The following is a representative experimental protocol for the determination of Salbutamol in plasma and urine using LC-MS/MS with Salbutamol-d9 as an internal standard.
1. Sample Preparation
-
Plasma/Serum:
-
To 200 µL of plasma or serum, add 10 µL of an internal standard solution (Salbutamol-d9 in methanol).
-
Perform protein precipitation by adding 700 µL of methanol.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
-
-
Urine:
-
To 200 µL of urine, add 10 µL of the internal standard solution (Salbutamol-d9 in methanol).
-
For the analysis of total Salbutamol (free and conjugated), enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed.
-
Add 700 µL of methanol to precipitate proteins and other interfering substances.
-
Centrifuge the sample and transfer the supernatant for analysis.[2]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions monitored are specific for Salbutamol and its deuterated internal standard. For example:
-
3. Quantification
The concentration of Salbutamol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Salbutamol and a constant concentration of the internal standard.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of Salbutamol and the experimental workflow for its analysis.
Caption: Metabolic pathway of Salbutamol.
Caption: Experimental workflow for Salbutamol analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Navigating Method Validation: A Comparative Guide to FDA and WADA Guidelines for Internal Standard Use
For researchers, scientists, and drug development professionals operating in regulated environments, adherence to stringent method validation guidelines is paramount. This guide provides a comparative overview of the key principles and acceptance criteria for bioanalytical method validation using internal standards, as stipulated by the U.S. Food and Drug Administration (FDA) and the World Anti-Doping Agency (WADA). Understanding these regulatory frameworks is crucial for ensuring data integrity and successful regulatory submissions.
The use of an internal standard (IS) is a cornerstone of quantitative bioanalysis, compensating for variability in sample preparation and instrument response. Both the FDA and WADA have established comprehensive guidelines for validating analytical methods that employ internal standards. While sharing fundamental principles, their specific requirements and acceptance criteria can differ, impacting the design and execution of validation studies.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the key quantitative acceptance criteria for bioanalytical method validation as outlined by the FDA and WADA. These criteria are essential for demonstrating the reliability, accuracy, and precision of an analytical method.
Table 1: Comparison of Key Bioanalytical Method Validation Parameters
| Validation Parameter | FDA Guideline | WADA Guideline |
| Selectivity | Response of interfering components should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the internal standard in at least six individual sources of blank matrix.[1] | The method must differentiate the analyte from endogenous components, metabolites, and other substances in the sample. Specific criteria for interference are not explicitly quantified in the same manner as the FDA but emphasize demonstrating a lack of interference. |
| Accuracy | The mean value should be within ±15% of the nominal concentration for Quality Control (QC) samples, except for the LLOQ, which should be within ±20%.[2] | For quantitative methods, the bias of the mean of replicate measurements at each concentration level should not exceed 15% of the target concentration (20% at the Minimum Required Performance Level - MRPL). |
| Precision (Repeatability and Intermediate Precision) | The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where the CV should not exceed 20%.[2] | The intra- and inter-assay precision (expressed as CV%) should not be greater than 15% for concentrations above the MRPL. At the MRPL, the CV% should not be greater than 20%. |
| Recovery | While not mandatory to be 100%, the recovery of the analyte and internal standard should be consistent, precise, and reproducible.[2][3] The FDA does not provide specific acceptance criteria for percent recovery but emphasizes consistency.[4] | WADA guidelines also emphasize the importance of consistent and reproducible recovery but do not specify a numerical acceptance range. |
| Calibration Curve | A minimum of six non-zero standards, a blank, and a zero standard are required.[2] At least 75% of the non-zero standards must be within ±15% of their nominal concentrations (±20% for LLOQ). | The calibration model should be appropriate for the concentration range. The deviation of the back-calculated concentrations of the calibrators from their nominal values should be within ±15% (±20% at the LLOQ/MRPL). |
Experimental Protocols: A Step-by-Step Approach to Validation
The following is a generalized experimental protocol for the validation of a bioanalytical method using an internal standard, incorporating best practices from both FDA and WADA guidelines.
1. Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the internal standard from well-characterized reference materials.
-
Prepare a series of working standard solutions by diluting the analyte stock solution with an appropriate solvent to create calibration standards.
-
Prepare separate working solutions for quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
2. Calibration Curve Preparation:
-
Spike a set of blank biological matrix samples with the working standard solutions to create a calibration curve with at least six non-zero concentration points, a blank sample (matrix without analyte or IS), and a zero sample (matrix with IS only).[2]
3. Quality Control Sample Preparation:
-
Spike blank biological matrix with the QC working solutions to prepare LLOQ, low, medium, and high QC samples.
4. Selectivity Assessment:
-
Analyze at least six different sources of the blank biological matrix to assess for interfering peaks at the retention times of the analyte and the internal standard.[1]
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[1]
5. Accuracy and Precision Determination:
-
Analyze at least five replicates of the LLOQ, low, medium, and high QC samples in at least three separate analytical runs.
-
Calculate the intra- and inter-assay accuracy (as percent bias) and precision (as percent coefficient of variation). The acceptance criteria are detailed in Table 1.
6. Recovery Evaluation:
-
Determine the extraction recovery of the analyte and the internal standard at low, medium, and high concentrations.
-
Compare the peak area response of extracted samples to that of unextracted (post-extraction spiked) samples.
-
While no specific acceptance criteria are mandated, recovery should be consistent and reproducible.[2][3]
7. Stability Studies:
-
Evaluate the stability of the analyte and internal standard in the biological matrix under various conditions, including:
-
Freeze-thaw stability
-
Short-term (bench-top) stability
-
Long-term storage stability
-
Stock solution stability
-
Post-preparative stability
-
8. Internal Standard Response Monitoring:
-
Monitor the response of the internal standard throughout all validation runs to ensure its consistency. Significant variability may indicate problems with sample processing or instrument performance.
Visualizing the Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation with an internal standard, from initial preparation to final data analysis.
References
Safety Operating Guide
Proper Disposal of Salbutamol-d9 (acetate) for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and professional practice. This guide provides detailed procedures for the proper disposal of Salbutamol-d9 (acetate), a deuterated analog of the β2-adrenergic receptor agonist, Salbutamol. Adherence to these guidelines is essential to protect personnel and the environment from potential harm.
Salbutamol-d9 (acetate) is classified as harmful if swallowed, causes serious eye irritation, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that this compound is not disposed of through standard waste streams.
Key Disposal and Safety Information
The following table summarizes the critical safety and disposal information for Salbutamol-d9 (acetate).
| Parameter | Guideline | Citation |
| Disposal Method | Dispose of in accordance with prevailing country, federal, state, and local regulations. Must not be disposed of together with household garbage. | [2][3] |
| Environmental Precautions | Do not allow the product to enter drains, sewers, or water courses. Inform respective authorities in case of seepage into a water course or sewage system. | [1][4][5] |
| Contaminated Packaging | Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations. | [2][3] |
| Personal Protective Equipment (PPE) | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. | [3][5] |
| Accidental Release | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. | [5] |
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of Salbutamol-d9 (acetate).
Caption: Disposal workflow for Salbutamol-d9 (acetate).
Experimental Protocols
While specific experimental protocols for the disposal of Salbutamol-d9 (acetate) are not detailed in safety data sheets, the principles of safe handling and waste management are universally applicable. The primary "protocol" for disposal involves the administrative and logistical procedures for managing hazardous chemical waste within a research facility.
Protocol for Segregation and Storage of Salbutamol-d9 (acetate) Waste:
-
Identification: Clearly identify all waste streams containing Salbutamol-d9 (acetate). This includes pure unused product, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid, specifically designated for hazardous chemical waste.
-
The container must be compatible with Salbutamol-d9 (acetate).
-
Label the container clearly with "Hazardous Waste," the full chemical name "Salbutamol-d9 (acetate)," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Accumulation:
-
Keep the hazardous waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area or the main hazardous waste storage area, as per your facility's guidelines.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Documentation and Disposal:
-
Maintain an accurate log of the waste being added to the container.
-
Once the container is full or has reached the designated accumulation time limit, follow your institution's procedures to request a pickup from a certified hazardous waste disposal vendor.
-
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Salbutamol-d9 (acetate), thereby fostering a secure and responsible research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
